Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
methyl 1-quinolin-6-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3 |
InChI-Schlüssel |
USDFZLWTIADTBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Structural Architecture and Synthetic Dynamics of 1-(Quinolin-6-yl)cyclobutane-1-carboxylic Acid Methyl Ester
Executive Summary
In modern drug discovery and advanced organic synthesis, the strategic restriction of conformational space is a critical technique for optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds. 1-(Quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester (CAS: 1894574-39-0) represents a highly specialized, conformationally restricted building block[1]. By fusing a rigid cyclobutane ring to the benzylic position of a privileged quinoline scaffold, this molecule offers a unique vector for targeting complex biological systems, including kinases and G-protein-coupled receptors (GPCRs).
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, the structural rationale, and the self-validating synthetic methodology required to utilize this compound effectively in pharmaceutical development[2].
Structural Rationale & Pharmacophore Mapping
The design of 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester is not arbitrary; every moiety serves a distinct mechanistic purpose in medicinal chemistry.
-
The Quinoline Core: Quinoline is a "privileged scaffold" in pharmacology. The nitrogen atom acts as a potent hydrogen bond acceptor, while the fused aromatic system engages in
stacking interactions with hydrophobic pockets in target proteins[3]. -
The Cyclobutane Ring: Replacing an open-chain alkyl group with a cyclobutane ring drastically reduces the number of rotatable bonds. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding and shielding the benzylic position from rapid cytochrome P450-mediated oxidative metabolism.
-
The Methyl Ester: Serving as a transient synthetic handle, the methyl ester protects the carboxylic acid during upstream cross-coupling or alkylation events. Downstream, it can be readily hydrolyzed to the free acid for amide coupling or reduced to an alcohol to explore new chemical space[4].
Fig 1: Pharmacophore mapping and functional contributions of the compound's structural moieties.
Quantitative Physicochemical Profiling
Understanding the physicochemical baseline of this building block is essential for predicting its behavior in biological assays and synthetic workflows. The data below summarizes its core metrics, demonstrating strict adherence to Lipinski’s Rule of Five[5].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | Defines the exact stoichiometry and baseline mass. | |
| Molecular Weight | 241.29 g/mol | Optimal for fragment-based or lead-like drug design, leaving ample mass budget for further elaboration[5]. |
| Topological Polar Surface Area | 39.2 Ų | Excellent predictive membrane permeability; highly suitable for central nervous system (CNS) or intracellular targeting[4]. |
| Hydrogen Bond Acceptors | 3 | Facilitates target binding via the quinoline nitrogen and ester oxygens[4]. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive diffusion across lipid bilayers. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding due to the rigid cyclobutane and quinoline rings. |
Synthetic Methodology: A Self-Validating Protocol
To synthesize 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester, the most robust approach is the double alkylation of methyl 2-(quinolin-6-yl)acetate with 1,3-dibromopropane.
The following protocol is designed as a self-validating system . It relies on the causality of specific reagents and integrates in-process analytical checkpoints to ensure the reaction trajectory is strictly controlled.
Step-by-Step Workflow
Step 1: Carbanion Generation (Enolate Formation)
-
Action: To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) and anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.
-
Causality: Argon and flame-drying are critical to prevent atmospheric moisture from quenching the NaH or prematurely hydrolyzing the ester. 2.5 equivalents of base are required: two for the sequential deprotonations, and 0.5 as a kinetic buffer to drive the reaction to completion.
Step 2: Sequential Alkylation and Cyclization
-
Action: Dropwise add a solution of methyl 2-(quinolin-6-yl)acetate (1.0 eq, MW: 201.22) and 1,3-dibromopropane (1.2 eq) in anhydrous DMF. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: The
-carbon of the starting material is highly acidic due to the electron-withdrawing ester and the aromatic quinoline ring. The first deprotonation triggers an attack on 1,3-dibromopropane. The second deprotonation is rapid, leading to an intramolecular 4-exo-tet cyclization to form the strained cyclobutane ring.
Step 3: System Validation Checkpoint (Critical)
-
Action: Before proceeding to workup, extract a 10 µL reaction aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation Criteria:
-
Success: The presence of a dominant peak at m/z 242 (
). -
Failure/Correction: The presence of a doublet peak at m/z 322 / 324 (1:1 isotopic ratio due to
).
-
-
Causality: The m/z 322/324 doublet indicates the system has stalled at the mono-alkylated, uncyclized intermediate. If observed, the system self-corrects by demanding the addition of 0.5 eq of NaH and elevating the temperature to 40 °C to overcome the thermodynamic strain energy barrier of the cyclobutane formation.
Step 4: Quenching and Isolation
-
Action: Once validated, quench the reaction at 0 °C with saturated aqueous
. Extract with ethyl acetate ( mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2: Stepwise mechanistic workflow for the cyclobutane ring formation via double alkylation.
Downstream Applications in Drug Development
Once isolated and validated, 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester serves as a foundational node for library synthesis.
Standard downstream workflows involve the saponification of the methyl ester using LiOH in a THF/Water mixture to yield the free carboxylic acid. This acid is subsequently coupled with diverse primary and secondary amines using standard amide coupling reagents (e.g., HATU, DIPEA) to generate libraries of novel chemical entities. These derivatives are frequently evaluated in high-throughput screening (HTS) assays targeting oncological pathways (such as c-Met or VEGFR kinases) or inflammatory GPCR targets, where the quinoline ring ensures robust target engagement[2].
References
-
[4] Methyl quinoline-6-carboxylate | CID 736812. PubChem - National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. 2648285-65-6|Methyl 3-(pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 38896-30-9: Methyl 6-quinolinecarboxylate | CymitQuimica [cymitquimica.com]
- 4. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate | 1894574-39-0 [m.chemicalbook.com]
CAS number for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
An In-Depth Technical Guide to the Chemical Properties, Strategic Utility, and Synthesis of CAS 1894574-39-0
Executive Summary
In modern medicinal chemistry, the transition from planar, achiral molecules to three-dimensional, sp3-enriched architectures is a critical driver of clinical success. Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) represents a highly specialized building block designed specifically for this purpose. By fusing a privileged quinoline aromatic scaffold with a sterically constrained, sp3-rich cyclobutane ring, this compound provides drug development professionals with a versatile vector for exploring complex structure-activity relationships (SAR). This whitepaper details the chemical properties, pharmacological rationale, and a self-validating synthetic methodology for this critical intermediate.
Chemical Identity & Quantitative Parameters
To facilitate precise stoichiometric calculations and analytical tracking, the foundational quantitative data for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is summarized below[1].
| Parameter | Value |
| Chemical Name | Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate |
| CAS Registry Number | 1894574-39-0 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Monoisotopic Mass | 241.1103 Da |
| Target LC-MS m/z (M+H)⁺ | 242.1 |
| Fraction sp³ (Fsp³) | 0.33 (5 sp³ carbons / 15 total carbons) |
| Estimated TPSA | ~39.2 Ų |
Strategic Rationale: Escaping Flatland
The architectural design of CAS 1894574-39-0 is not arbitrary; it is rooted in two fundamental pillars of contemporary drug discovery:
The Quinoline Scaffold (Target Engagement): The quinoline ring system is a quintessential "privileged scaffold" in pharmacology[2]. Its rigid, planar, bicyclic structure acts as an excellent hydrogen-bond acceptor and readily participates in π-π stacking interactions. In oncology and immunology, the quinoline core is frequently utilized to anchor molecules into the ATP-binding hinge region of kinases[2].
The Cyclobutane Ring (Escaping Flatland): Historically, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic compounds, which often suffered from poor solubility and high off-target promiscuity. As demonstrated by Lovering et al., increasing the saturation of a molecule—measured by the Fraction sp³ (Fsp³)—directly correlates with improved clinical success rates[3]. The 1,1-disubstituted cyclobutane ring in this compound introduces a quaternary carbon center, immediately boosting the Fsp³ to 0.33. Furthermore, the cyclobutane ring provides conformational restriction . Unlike flexible alkyl chains, the strained four-membered ring locks the methyl ester (and any subsequent functional groups derived from it) into a highly specific, predictable 3D vector, reducing the entropic penalty upon target binding.
Structural rationale mapping the pharmacophoric features of the compound.
Synthetic Methodology: Causality & Workflow
The synthesis of 1-arylcyclobutanecarboxylates is classically achieved via the sequential α-alkylation of an arylacetate with 1,3-dibromopropane[4]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection to troubleshoot and optimize the reaction.
-
The Base (Sodium Hydride, NaH): The α-protons of methyl 2-(quinolin-6-yl)acetate are moderately acidic due to the electron-withdrawing effects of both the ester carbonyl and the quinoline ring. However, closing a strained four-membered cyclobutane ring carries a significant entropic and enthalpic penalty. A strong, irreversible base like NaH is required to drive the second deprotonation step forward, ensuring complete cyclization rather than stalling at the mono-alkylated intermediate.
-
The Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) while leaving the enolate anion "naked" and highly reactive. This maximizes the nucleophilicity of the carbon center, accelerating the Sₙ2 displacement of the bromides.
-
Temperature Kinetics: The reaction is initiated at 0 °C to safely manage the exothermic evolution of hydrogen gas during the first deprotonation. It is subsequently warmed to room temperature to provide the activation energy required for the sterically hindered intramolecular ring closure.
Synthetic workflow for CAS 1894574-39-0 via sequential SN2 dialkylation.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . The reaction coordinate must be tracked via LC-MS to confirm the transition from starting material to product.
Materials:
-
Methyl 2-(quinolin-6-yl)acetate (1.0 eq, LC-MS m/z: 202.1 [M+H]⁺)
-
1,3-Dibromopropane (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Preparation: Purge a flame-dried round-bottom flask with inert N₂ gas. Add anhydrous DMF and cool the system to 0 °C using an ice bath.
-
Base Addition: Carefully suspend NaH (2.5 eq) in the chilled DMF. Caution: Hydrogen gas will evolve.
-
Substrate Introduction: Dissolve methyl 2-(quinolin-6-yl)acetate (1.0 eq) in a minimal volume of DMF and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the primary enolate.
-
Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20–25 °C).
-
Self-Validation (In-Process Control): After 4 hours at room temperature, sample 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material peak (m/z 202.1) is fully consumed, and the product peak emerges definitively at m/z 242.1 [M+H]⁺ . If a mass of m/z 322/324 is observed, the reaction is stalled at the bromopropyl mono-alkylated intermediate; gentle heating (40 °C) may be required to force the ring closure.
-
-
Quench & Extraction: Once validated, cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.
Analytical Characterization Signatures
Upon successful isolation, the structural integrity of CAS 1894574-39-0 should be confirmed via ¹H-NMR (CDCl₃). Look for the following definitive signatures:
-
Quinoline Core: A distinct set of downfield aromatic multiplets between δ 7.30 – 8.90 ppm, characteristic of the bicyclic heteroaromatic system.
-
Methyl Ester: A sharp, highly integrated singlet near δ 3.65 ppm corresponding to the 3 protons of the -OCH₃ group.
-
Cyclobutane Ring: A complex set of multiplets between δ 1.80 – 2.90 ppm integrating to 6 protons. The restricted nature of the ring causes the methylene protons to be diastereotopic, resulting in distinct splitting patterns compared to a linear alkyl chain.
References
-
ChemicalBook. "Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate". ChemicalBook Database. Available at:[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[3]
-
BenchChem. "2-Chloro-3-(2-chloroethyl)quinoline: The Quinoline Scaffold in Drug Discovery". BenchChem Technical Resources. Available at:[2]
-
ACS Publications. "Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates" (Detailing the classical cyclization of arylacetonitriles/acetates with 1,3-dibromopropane). Journal of Organic Chemistry. Available at:[4]
Sources
- 1. Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate | 1894574-39-0 [m.chemicalbook.com]
- 2. 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical [benchchem.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Quinoline-Substituted Cyclobutane Carboxylate Building Blocks
This guide details the design, synthesis, and application of Quinoline-Substituted Cyclobutane Carboxylate building blocks. These scaffolds represent a high-value intersection of "privileged" heteroaromatic pharmacophores and conformationally restricted saturated rings, addressing the modern medicinal chemistry mandate to increase
A Technical Guide to High- Scaffold Design and Synthesis
Executive Summary
The integration of quinoline motifs with cyclobutane rings creates a unique class of building blocks that merge the
This guide focuses on the two primary classes of these building blocks:
-
Fused Scaffolds: Derived from [2+2] photocycloaddition of 2-quinolones.
-
Linked Scaffolds: Derived from radical alkylation (Minisci) or C-H functionalization, where the cyclobutane is a substituent on the quinoline ring.
Key Applications:
-
GPCR Antagonists: Rigid bioisosteres for neurokinin (NK3) and chemokine receptor ligands.
-
Kinase Inhibitors: Exploiting the cyclobutane "pucker" to access novel hydrophobic sub-pockets.
-
Metabolic Stability: Blocking metabolic soft spots (benzylic oxidation) via ring constraints.
Structural Significance & Pharmacophore Analysis
The transition from a flexible alkyl chain to a cyclobutane ring introduces critical physicochemical changes. The cyclobutane ring is not planar; it exists in a "puckered" conformation (butterfly angle ~25-35°), which directs substituents into pseudo-equatorial or pseudo-axial positions.
The "Escape from Flatland"
Replacing a phenyl or heteroaryl ring with a cyclobutane carboxylate increases the fraction of
-
Vector Fidelity: The fixed angle of the cyclobutane carboxylate (
90° for cis, 120° for trans) allows for precise probing of receptor depth. -
Metabolic Blocking: The cyclobutane ring is significantly more resistant to Cytochrome P450 oxidative clearance compared to linear alkyl chains.
Pharmacophore Logic Diagram
The following diagram illustrates the structural logic connecting the quinoline core to the cyclobutane functionality.
Caption: Logical flow from pharmacophore components to biological utility. The cyclobutane acts as a rigid interface between the aromatic core and the effector carboxylate.
Synthetic Strategies
Synthesis of these blocks requires overcoming the high strain energy of the cyclobutane ring (
Route A: Enantioselective [2+2] Photocycloaddition
This is the gold standard for generating cyclobutane-fused quinoline scaffolds. It utilizes the triplet state of 2-quinolones (carbostyrils) to react with electron-deficient alkenes (acrylates).
-
Mechanism: Triplet energy transfer (Sensitization) or direct excitation.
-
Stereocontrol: Chiral hydrogen-bonding templates (e.g., Bach's lactam catalysts) can induce high enantioselectivity.
Reaction Scheme Summary:
| Parameter | Condition | Rationale |
| Light Source | UV-A (365 nm) or Visible (420 nm) | Matches the absorption of the sensitizer (e.g., Thioxanthone). |
| Solvent | Trifluorotoluene or PhCl | Non-coordinating solvents maximize H-bonding with the chiral catalyst. |
| Temperature | -40°C to -78°C | Low temperature suppresses background racemic reaction and enhances |
| Concentration | Dilute (2-5 mM) | Prevents photodimerization of the quinolone.[1] |
Route B: Radical Minisci Alkylation
This route attaches a pre-formed cyclobutane ring to an electron-deficient quinoline. It is ideal for linked scaffolds (e.g., 2- or 4-substituted quinolines).
-
Reagents: Cyclobutane carboxylic acid (radical precursor) + Protonated Quinoline + Oxidant (Persulfate) + Ag(I) catalyst.
-
Regioselectivity: Radicals attack the most electron-deficient positions (C2 and C4 of the quinoline).
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways. Route A (Blue) yields fused tricyclic systems; Route B (Red) yields linked bi-systems.
Experimental Protocols
Protocol 4.1: Enantioselective Synthesis of Methyl 1,2,2a,8b-tetrahydrocyclobuta[c]quinolin-3(4H)-one-1-carboxylate
This protocol yields a fused building block suitable for further diversification.[2]
Materials:
-
4-Methyl-2(1H)-quinolone (1.0 equiv)
-
Methyl acrylate (20.0 equiv)
-
Chiral Thioxanthone Catalyst (10 mol%)[1]
-
Solvent: Trifluorotoluene (degassed)
Procedure:
-
Preparation: In a Pyrex photochemical reactor tube, dissolve the quinolone (0.5 mmol) and the chiral catalyst (0.05 mmol) in trifluorotoluene (200 mL). Note: High dilution is critical.
-
Degassing: Sparge the solution with Argon for 30 minutes to remove oxygen (a triplet quencher).
-
Addition: Add methyl acrylate (10 mmol) via syringe.
-
Irradiation: Place the vessel in a cooling bath (-25°C) and irradiate with a 420 nm LED array (or 365 nm depending on catalyst) for 8-12 hours. Monitor by TLC or UPLC.
-
Workup: Evaporate the solvent under reduced pressure. The excess acrylate is volatile and will be removed.
-
Purification: Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
QC: Verify stereochemistry via NOESY NMR (cis-fusion is standard; ester orientation depends on catalyst).
Safety Note: Acrylates are potential sensitizers and polymerization risks. Use UV-blocking eyewear during irradiation setup.
Protocol 4.2: Hydrolysis to the Free Acid
To use the building block in amide coupling:
-
Dissolve the ester (1.0 equiv) in THF/Water (3:1).
-
Add LiOH.H2O (2.0 equiv) at 0°C.
-
Stir at RT for 4 hours.
-
Acidify carefully with 1N HCl to pH 4. Extract with EtOAc.
-
Result: The carboxylic acid is ready for HATU/EDC coupling.
Applications in Drug Discovery[3][4][5]
Case Study: NK3 Receptor Antagonists
The NK3 receptor is a target for schizophrenia and vasomotor symptoms. Classic antagonists like Talnetant (SB-223412) utilize a quinoline-3-carboxamide core with a flexible chiral linker.
-
Innovation: Replacing the alkyl linker with a cyclobutane ring restricts the conformational ensemble.
-
Effect: This pre-organization can lower the entropic penalty of binding (
), potentially improving affinity ( ) and selectivity against NK1/NK2.
Physicochemical Property Table
Comparison of a standard alkyl linker vs. a cyclobutane linker.
| Property | Alkyl Linker (Propyl) | Cyclobutane Linker | Impact |
| Rotatable Bonds | 3-4 | 0 (Rigid) | Improved oral bioavailability. |
| LogP | High (Lipophilic) | Moderate | Lower lipophilicity improves solubility. |
| Metabolic Hotspots | Benzylic CH2 | Cyclobutane CH | Reduced oxidation rate. |
| Topology | Linear/Flexible | 3D/Puckered | Access to novel IP space. |
References
-
Bach, T., et al. "Enantioselective Intermolecular [2+2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation." Journal of the American Chemical Society, 2016.
-
Yoon, T. P., et al. "Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis."[3] Journal of the American Chemical Society, 2009.[3]
-
Daugulis, O., et al. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis."[4] The Journal of Organic Chemistry, 2014.[5]
-
GlaxoSmithKline. "Talnetant (SB-223412) Ligand Page." IUPHAR/BPS Guide to Pharmacology.
-
Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.
Sources
- 1. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Molecular weight and formula of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
[1]
Executive Summary
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) is a specialized heterocyclic building block utilized in high-value medicinal chemistry campaigns.[1] It features a quinoline core coupled to a cyclobutane ring at the C6 position, with a methyl ester functionality at the quaternary carbon of the cyclobutane.[1]
This molecule represents a strategic scaffold for drug discovery, offering a conformationally restricted bioisostere of traditional benzylic esters.[1] The cyclobutane ring introduces specific steric constraints (the Thorpe-Ingold effect) that can enhance metabolic stability and selectivity by locking the orientation of the ester group relative to the aromatic quinoline system. It is frequently investigated in the synthesis of kinase inhibitors, GPCR modulators, and antiviral agents where the quinoline moiety provides critical pi-stacking interactions and the cyclobutane acts as a rigid spacer.
Part 1: Physicochemical Properties & Structural Analysis[1][2]
Molecular Identity[1]
-
IUPAC Name: Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate[1]
-
CAS Registry Number: 1894574-39-0[2]
-
Molecular Formula:
-
Molecular Weight: 241.29 g/mol [1]
-
Monoisotopic Mass: 241.1103 Da[1]
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical quaternary center at the cyclobutane ring which dictates the vector of the ester group.
Figure 1: Structural connectivity of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate.
Key Physicochemical Parameters
| Property | Value (Predicted) | Significance in Drug Design |
| LogP | 2.8 - 3.2 | Indicates moderate lipophilicity; suitable for oral bioavailability optimization.[1] |
| TPSA | ~39 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1] |
| H-Bond Donors | 0 | Improves permeability; acts as an acceptor only.[1] |
| H-Bond Acceptors | 3 | Nitrogen (quinoline) and Oxygens (ester) available for target binding.[1] |
| pKa (Quinoline N) | ~4.9 | Basic nitrogen allows for salt formation (e.g., HCl, mesylate) to improve solubility. |
Part 2: Synthetic Methodologies
The synthesis of quaternary cyclobutanes on heteroaromatic rings requires precision to avoid side reactions at the quinoline nitrogen.[1] Two primary methodologies are recommended: Classical Dialkylation (robust, scalable) and Pd-Catalyzed Alpha-Arylation (modern, convergent).
Method A: Classical Dialkylation (Scalable)
This route constructs the cyclobutane ring de novo from a quinoline-acetic acid derivative.[1] It relies on the double alkylation of the benzylic carbon using 1,3-dibromopropane.[1]
Protocol:
-
Starting Material: Methyl 2-(quinolin-6-yl)acetate.[1]
-
Reagents: 1,3-Dibromopropane (1.1 equiv), Sodium Hydride (NaH, 2.5 equiv) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or DMSO (anhydrous).[1]
-
Conditions: 0°C to RT, 4-12 hours.
-
Mechanism: Sequential deprotonation of the benzylic position followed by nucleophilic attack on the dihalide, closing the four-membered ring.[1]
Figure 2: Synthesis via Dialkylation of Quinoline Acetate.
Method B: Pd-Catalyzed Alpha-Arylation (Convergent)
This method couples a pre-formed cyclobutane ester with a halo-quinoline.[1] It is preferred for late-stage functionalization or when the acetate precursor is unavailable.[1]
Protocol:
Part 3: Structural Characterization & Quality Control[1]
To ensure the integrity of this building block, the following analytical signatures must be validated.
Proton NMR ( H-NMR)
-
Quinoline Region (7.4 - 9.0 ppm): Expect a characteristic pattern for the 6-substituted quinoline.[1]
-
Cyclobutane Region (1.8 - 2.8 ppm):
-
Ester Methyl (3.6 - 3.7 ppm): A sharp singlet integrating to 3H.[1]
Mass Spectrometry (LC-MS)
Part 4: Applications in Drug Discovery[1][4]
Bioisosterism and Conformational Restriction
The 1,1-disubstituted cyclobutane motif is a powerful tool in medicinal chemistry.[1]
-
Metabolic Stability: Unlike a simple isopropyl or ethyl chain, the cyclobutane ring blocks metabolic oxidation at the benzylic position due to steric hindrance and bond angle strain.[1]
-
Vector Alignment: The "puckered" conformation of the cyclobutane ring orients the ester (or its derived amide/acid) into a specific vector that is distinct from planar aromatic rings or flexible alkyl chains.[1] This is often used to fine-tune binding in the ATP-pocket of kinases.[1]
Therapeutic Areas[1]
-
Kinase Inhibitors: Quinoline cores are ubiquitous in Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR). The cyclobutane spacer allows the extension of the molecule into the solvent-exposed region or ribose pocket without inducing a high entropic penalty upon binding.[1]
-
Antivirals: Similar quinoline-based scaffolds have been explored in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and capsid inhibitors.[1]
Derivatization Potential
The methyl ester is a versatile handle for further elaboration:
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Quinoline Carboxylates. Retrieved from [Link]
-
Xu, Y., et al. (2016).[1] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Contextual grounding on cyclobutane bioisosteres).
-
Hartwig, J. F. (2002).[1] Palladium-Catalyzed Arylation of Carbonyl Compounds. Handbook of Organopalladium Chemistry for Organic Synthesis. (Reference for Method B synthesis).
Strategic Synthesis and Application of 1-Arylcyclobutane-1-Carboxylate Derivatives in Drug Discovery
Executive Summary & Physicochemical Rationale
In modern medicinal chemistry, the incorporation of sp
From a pharmacokinetic perspective, the geminal disubstitution at the cyclobutane ring entirely blocks metabolic oxidation at the benzylic position—a common liability in drug metabolism. Furthermore, the high sp
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the two primary synthetic methodologies used to construct this scaffold: Phase-Transfer Catalyzed (PTC) Bis-Alkylation and Transition-Metal Catalyzed
Synthetic Methodologies & Mechanistic Causality
The Kinetic Challenge: Phase-Transfer Catalyzed (PTC) Bis-Alkylation
The classical, highly scalable route to 1-arylcyclobutanecarboxylic acids begins with the bis-alkylation of arylacetonitriles using 1,3-dibromopropane, followed by hydrolysis[2].
The Causality of the Conditions: Forming a four-membered ring via an intramolecular
To force the cyclization, we utilize a strong base (KOH or NaOH) suspended in a polar aprotic solvent like DMSO, or a biphasic system with a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB). These conditions strip the hydration sphere from the intermediate carbanion, creating a "naked," highly reactive nucleophile that rapidly undergoes the kinetically challenging ring closure before side reactions can occur.
Kinetic pathway of phase-transfer catalyzed cyclobutane ring formation.
Late-Stage Functionalization: Pd-Catalyzed -Arylation
When the aryl ring contains base-sensitive functional groups that cannot survive the harsh alkylation conditions,
of pre-formed cyclobutanecarboxylates serves as the superior alternative[3].The Causality of the Conditions: The critical bottleneck in this catalytic cycle is the reductive elimination step, which must form a highly sterically hindered quaternary carbon. If this step is too slow, the Pd(II)-enolate intermediate will undergo destructive
Catalytic cycle for Pd-catalyzed alpha-arylation of cyclobutanecarboxylates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to verify reaction progression and product identity.
Protocol A: Synthesis of 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile via Bis-Alkylation
Adapted from established tetrahydroisoquinoline precursor syntheses[2].
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask, add 4-chlorophenylacetonitrile (1.0 equiv, 50 mmol) and 1,3-dibromopropane (1.1 equiv, 55 mmol). Dissolve in anhydrous DMSO (100 mL).
-
Execution: Cool the mixture to 15°C using a water bath. Slowly add powdered potassium hydroxide (KOH, 3.0 equiv, 150 mmol) in portions over 30 minutes to manage the exothermic deprotonation. Stir the resulting suspension at 30–35°C for 3 hours.
-
Validation Check 1 (IPC): Pull a 50
L aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS or TLC (Hexanes:EtOAc 9:1). The reaction is validated to proceed to the next step only when the starting material peak vanishes and a single new peak (target mass) emerges. -
Workup: Pour the mixture into ice water (300 mL) and acidify to pH 2 with concentrated HCl (maintaining temp <15°C). Extract with diethyl ether (3 x 100 mL). Wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Validation Check 2 (Product Verification): Analyze the crude oil via
H NMR ( ). The protocol is successful if you observe characteristic cyclobutane multiplets: a broad multiplet at 2.60–2.85 ppm (4H, cyclobutane ) and 2.05–2.40 ppm (2H, cyclobutane ), alongside the absence of the benzylic singlet ( 3.7 ppm) from the starting material.
Protocol B: Hydrolysis to 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid
-
Execution: Dissolve the crude nitrile from Protocol A in a mixture of glacial acetic acid (40 mL) and 48% aqueous hydrobromic acid (40 mL). Reflux the mixture at 120°C for 12 hours.
-
Validation Check 1 (IPC): Monitor via LC-MS. The nitrile is highly resistant to hydrolysis; validate completion by the disappearance of the nitrile signal and the appearance of the [M-H]
mass corresponding to the carboxylic acid. -
Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 x 75 mL). Extract the organic layer with 1M NaOH (3 x 50 mL) to isolate the acid. Acidify the combined aqueous layers with 6M HCl to precipitate the product. Filter and dry under vacuum.
-
Validation Check 2: IR Spectroscopy must show a broad O-H stretch (2500–3300 cm
) and a sharp C=O stretch (~1700 cm ), with complete absence of the stretch at 2240 cm .
Quantitative Data Presentation
The selection between these two methodologies depends heavily on the scale and the functional group tolerance required by the drug discovery program.
| Parameter | Method A: Bis-Alkylation[2] | Method B: Pd-Catalyzed |
| Primary Substrates | Arylacetonitriles | Cyclobutanecarboxylates & Aryl Halides |
| Key Reagents | 1,3-Dibromopropane, KOH/NaOH, DMSO | Pd |
| Typical Yield Range | 65% - 85% | 50% - 90% |
| Scalability | High (Readily scaled to Kilograms) | Moderate (Typically Gram scale) |
| Functional Group Tolerance | Low (Base-sensitive/electrophilic groups degrade) | High (Tolerates diverse aryl substitutions) |
| Primary Application | Early-stage building block synthesis | Late-stage functionalization / SAR probing |
References
1.[2] Title: FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds. Source: Google Patents URL:
3.[3] Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate | 1259223-97-6 | Benchchem [benchchem.com]
- 2. FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds - Google Patents [patents.google.com]
- 3. Organic Chemistry Portal - Literature [organic-chemistry.org]
Predictive Safety Data & Handling Protocols for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate in Early-Stage Drug Discovery
Executive Summary
In modern medicinal chemistry, heterobifunctional building blocks like Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate are highly valued for introducing rigid, sp3-rich vectors (via the cyclobutane ring) alongside pharmacologically active aromatic systems (the quinoline core). Because this specific intermediate is novel and lacks exhaustive empirical toxicological profiling, drug development professionals must rely on predictive safety assessments.
This technical whitepaper synthesizes the structural alerts, predictive Safety Data Sheet (SDS) parameters, and self-validating laboratory protocols required to handle this compound safely. By deconstructing the molecule into its constituent moieties—a quinoline ring, a cyclobutane core, and a methyl ester—we can accurately extrapolate its hazard profile and establish rigorous operational standards.
Structural Deconstruction & Predictive Toxicology
To establish a robust safety profile, we must analyze the causality behind the chemical behavior of each structural component:
-
The Quinoline Moiety (Toxicity & Mutagenicity): Quinoline derivatives are notorious for their biological reactivity. The planar nature of the bicyclic system allows for DNA intercalation. Furthermore, hepatic oxidation (often mediated by CYP450 enzymes) can convert the quinoline ring into highly reactive epoxides, which act as electrophiles that covalently bind to DNA[1]. Consequently, quinoline-containing intermediates carry severe structural alerts for germ cell mutagenicity (H341) and carcinogenicity (H350).
-
The Cyclobutane Core (Stability & Reactivity): Cyclobutane possesses significant ring strain (approximately 26 kcal/mol). While generally stable under standard ambient storage, it can undergo ring-opening reactions under extreme thermal or highly catalytic conditions. Standard SDS data for related cyclobutane carboxylates indicate stability under normal laboratory processing, provided strong oxidizing agents are avoided[2].
-
The Methyl Ester (Hydrolysis & Sensitization): Esters are prone to hydrolysis in the presence of strong acids or bases. In biological systems, non-specific esterases rapidly cleave methyl esters into their corresponding carboxylic acids and methanol. This metabolic liability must be accounted for during in vitro assays and accidental exposure assessments.
Quantitative Safety & Physicochemical Data
The following tables summarize the extrapolated physicochemical properties and the predictive Global Harmonized System (GHS) classifications based on component data[1][2].
Table 1: Predicted Physicochemical Properties
| Parameter | Value / Description | Rationale |
| Molecular Formula | C15H15NO2 | Calculated from structure. |
| Molecular Weight | 241.29 g/mol | Calculated from structure. |
| Physical State | Solid or viscous oil | Typical for functionalized quinoline derivatives at RT. |
| Predicted LogP | ~2.7 - 3.0 | Lipophilic cyclobutane + aromatic quinoline system. |
| pKa (Conjugate Acid) | ~4.9 | Driven by the quinoline basic nitrogen. |
Table 2: Extrapolated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Self-Validating Handling & Reaction Protocols
To ensure scientific integrity and operator safety, protocols must not rely on blind execution. The following workflows incorporate self-validating checkpoints —verifiable states that must be met before proceeding to the next step.
Protocol A: Safe Handling and Reagent Preparation
-
Preparation & PPE: Don Level B equivalent laboratory PPE (nitrile double gloves, chemical-resistant lab coat, and full-seal safety goggles). Work exclusively inside a certified Class II fume hood.
-
Mass Verification: Weigh the desired amount of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate on an analytical balance.
-
Validation Check: Ensure the balance reading stabilizes within ±0.1 mg. A drifting weight indicates static interference or moisture absorption (hygroscopicity).
-
-
Dissolution: Transfer to a dry, argon-purged reaction flask. Add an anhydrous solvent (e.g., Dichloromethane or THF).
-
Validation Check: Perform a visual inspection. The solution must be completely homogenous with no particulate matter. Undissolved material creates localized concentration gradients that can lead to thermal runaways or incomplete reactions.
-
Protocol B: Reaction Quenching and Aqueous Workup
Because the quinoline nitrogen is basic (pKa ~4.9), improper pH control during workup will result in the protonation of the molecule, driving it into the aqueous layer and destroying the organic yield.
-
Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Basic Quench: Slowly add saturated aqueous
dropwise to neutralize any acidic byproducts or catalysts.-
Validation Check (Critical): Extract a 10 µL aliquot of the aqueous layer and test with pH paper. The pH must read
. If the pH is acidic, the quinoline nitrogen is protonated ( ). Add additional until basicity is confirmed.
-
-
Phase Separation: Transfer to a separatory funnel and extract with Ethyl Acetate (
mL).-
Validation Check: Spot the organic layer on a TLC plate (UV 254 nm). The presence of a distinct, UV-active spot confirms the successful extraction of the quinoline derivative.
-
Metabolic & Degradation Pathways
Understanding the biological fate of this compound is critical for both toxicological assessment and downstream drug design. The diagram below illustrates the predicted metabolic activation and detoxification pathways.
Predicted metabolic pathway and detoxification workflow for the quinoline-cyclobutane derivative.
Emergency Response & Containment
In the event of an accidental spill, the high aquatic toxicity (H411) and carcinogenic potential (H350) of the quinoline moiety dictate a strict, self-validating containment workflow[1].
Self-validating emergency response workflow for accidental exposure or chemical spills.
References
- Source: Chemos GmbH & Co.
- SAFETY DATA SHEET: Quinoline Source: Sigma-Aldrich URL
- SAFETY DATA SHEET: Methyl cyclobutanecarboxylate Source: Fisher Scientific URL
Sources
Methodological & Application
Application Note: Synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate via Palladium-Catalyzed α-Arylation
Executive Summary
The incorporation of sp³-rich motifs, such as cyclobutanes, into privileged heteroaromatic scaffolds is a highly effective strategy in modern drug discovery to improve pharmacokinetic properties, enhance metabolic stability, and increase target selectivity. This application note details a robust, self-validating protocol for the synthesis of methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate. By leveraging a Buchwald-Hartwig α-arylation strategy, this protocol achieves the direct C(sp³)–C(sp²) cross-coupling of methyl cyclobutanecarboxylate with 6-bromoquinoline.
Scientific Rationale & Mechanistic Insights
The direct α-arylation of esters is historically challenging due to the competing risks of Claisen self-condensation and β-hydride elimination from the palladium intermediate. To circumvent these issues, this protocol utilizes a highly tuned catalytic system based on the foundational methodologies developed by Buchwald[1] and Hartwig[2].
-
Enolate Generation (Causality of Base Selection): Lithium hexamethyldisilazide (LiHMDS) is strictly selected over smaller bases (e.g., LDA or alkoxides). Its high pKa (~26) ensures quantitative, irreversible deprotonation of the cyclobutane ester (pKa ~24). More importantly, its extreme steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of nucleophilic acyl substitution at the ester carbonyl.
-
Catalyst & Ligand Architecture: The reaction utilizes Pd₂(dba)₃ in combination with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the Pd(0) species into the unactivated C–Br bond of 6-bromoquinoline. Subsequently, the massive steric profile of the triisopropylbiphenyl backbone forces the resulting Pd(II) intermediate into a highly constrained geometry. This steric pressure dramatically accelerates the rate-determining reductive elimination step, successfully outcompeting deleterious β-hydride elimination[2].
-
Solvent Dynamics: While THF is used to stabilize the lithium enolate during its formation, the primary cross-coupling is conducted in Toluene. Non-polar solvents destabilize the highly polar Ar-Pd(II)-Enolate intermediate, providing an additional thermodynamic driving force for reductive elimination[1].
Visualizing the Catalytic Workflow
Fig 1. Catalytic cycle for the Pd-catalyzed α-arylation of methyl cyclobutanecarboxylate.
Reaction Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Mechanistic Role |
| Methyl cyclobutanecarboxylate | 114.14 | 1.2 | 1.37 g (12.0 mmol) | Nucleophile precursor |
| 6-Bromoquinoline | 208.06 | 1.0 | 2.08 g (10.0 mmol) | Electrophile |
| LiHMDS (1.0 M in THF) | 167.33 | 1.3 | 13.0 mL (13.0 mmol) | Non-nucleophilic base |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 183 mg (0.2 mmol) | Palladium precatalyst |
| XPhos | 476.72 | 0.048 (4.8 mol%) | 229 mg (0.48 mmol) | Bulky biaryl ligand |
| Toluene (Anhydrous) | 92.14 | - | 40 mL | Primary coupling solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Lithium Enolate
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Add anhydrous Toluene (20 mL) and Methyl cyclobutanecarboxylate (1.37 g, 12.0 mmol) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (13.0 mL of a 1.0 M solution in THF) dropwise over 10 minutes. Critical Insight: Dropwise addition prevents localized heating, which is the primary cause of ester self-condensation.
-
Stir the mixture at -78 °C for 30 minutes, then warm to -20 °C for 15 minutes to ensure complete enolization.
Phase 2: Catalyst Activation & Oxidative Addition 6. In a separate, flame-dried 50 mL Schlenk flask, combine 6-Bromoquinoline (2.08 g, 10.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and XPhos (229 mg, 0.48 mmol). 7. Evacuate and backfill this flask with Argon (3x). 8. Add anhydrous Toluene (20 mL) and stir at room temperature for 15 minutes. Critical Insight: This pre-incubation period allows for complete ligand exchange, displacing the dba ligands to form the active 14-electron Pd(0)-XPhos complex.
Phase 3: Cross-Coupling & Reductive Elimination 9. Using a cannula, transfer the pre-formed lithium enolate solution (from Phase 1) into the catalyst/electrophile mixture (from Phase 2) at room temperature. 10. Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath. 11. Stir vigorously at 80 °C for 12–16 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1) or LC-MS until the 6-bromoquinoline is fully consumed.
Phase 4: Quench, Work-up, and Purification 12. Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (20 mL). 13. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 14. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure title compound.
Analytical Validation & Expected Results
To ensure the integrity of the synthesized product, validate against the following expected analytical parameters:
| Analytical Method | Expected Signal / Observation | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (dd, 1H), 8.10 (d, 1H), 7.95 (d, 1H), 7.75 (dd, 1H), 7.60 (d, 1H), 7.35 (dd, 1H) | Confirms the intact quinoline core. |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H) | Confirms retention of the methyl ester moiety. |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.85-2.75 (m, 2H), 2.55-2.45 (m, 2H), 2.10-1.90 (m, 2H) | Cyclobutane ring protons; integration confirms mono-arylation. |
| LC-MS (ESI+) | m/z 242.1 [M+H]⁺ | Confirms exact mass of the target product. |
| TLC (Hexanes/EtOAc 3:1) | R_f ≈ 0.4 (Strongly UV active) | Reaction monitoring; distinct from 6-bromoquinoline (R_f ≈ 0.6). |
Troubleshooting & Optimization
| Observation | Potential Cause | Mechanistic Solution |
| High levels of unreacted 6-bromoquinoline | Incomplete enolate formation or catalyst death due to moisture. | Ensure strict anhydrous Schlenk techniques. Titrate LiHMDS prior to use to confirm active molarity. |
| Formation of des-bromoquinoline (quinoline) | Protodehalogenation via β-hydride elimination. | Ensure strict use of XPhos. The bulky ligand is required to outcompete β-hydride elimination by accelerating reductive elimination. |
| Ester self-condensation (Claisen product) | Localized heating during base addition or use of an improper base. | Add LiHMDS dropwise at -78 °C. Do not substitute LiHMDS with smaller, nucleophilic bases like NaOMe or KOH. |
References
-
Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed alpha-Arylation of Esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002. URL: [Link]
-
Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002, 124(42), 12557-12565. URL: [Link]
Sources
Application Note: Protocol for Palladium-Catalyzed α-Arylation of Cyclobutane Esters
Strategic Overview & Rationale
The incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern drug discovery. As rigid, metabolically stable bioisosteres for gem-dimethyl groups or aromatic rings, cyclobutanes improve pharmacokinetic profiles while exploring novel chemical space. However, the direct functionalization of these strained four-membered rings—specifically the formation of quaternary carbon centers via α-arylation—presents significant synthetic challenges.
Cyclobutane esters are highly susceptible to Claisen condensation and ring-opening side reactions under basic conditions. Furthermore, the α-proton of a cyclobutane ring possesses higher s-character compared to unstrained systems, altering its acidity and the subsequent reactivity of the enolate. To overcome these thermodynamic and kinetic hurdles, a highly optimized palladium-catalyzed cross-coupling protocol is required, ensuring that the rate of C–C bond formation drastically outpaces competitive degradation pathways .
This application note details a robust, self-validating protocol for the palladium-catalyzed α-arylation of cyclobutane esters, synthesizing E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles to provide a reliable methodology for drug development professionals.
Mechanistic Causality & Reaction Design
To successfully arylate a cyclobutane ester, the reaction design must account for the delicate balance between enolate generation and catalyst turnover.
-
Substrate Engineering (tert-Butyl Esters): Why not use standard methyl or ethyl esters? The use of a sterically demanding tert-butyl group is critical. The steric bulk severely retards the rate of intermolecular Claisen condensation (enolate attacking another ester molecule), providing the necessary kinetic window for the palladium intermediate to capture the enolate .
-
Catalyst & Ligand Selection: The protocol relies on Pd(dba)₂ or Pd(OAc)₂ paired with a highly electron-rich, bulky phosphine ligand such as P(t-Bu)₃ or specific Buchwald biaryl phosphines . The electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide, while its extreme steric bulk forces the crucial reductive elimination step, rapidly forging the sterically hindered quaternary α-carbon center.
-
Base Selection: Lithium hexamethyldisilazide (LiHMDS) is preferred. It is a strong, non-nucleophilic base that quantitatively generates the lithium enolate without participating in nucleophilic acyl substitution .
Catalytic Cycle Visualization
Figure 1: Palladium-catalyzed α-arylation catalytic cycle for cyclobutane esters.
Experimental Workflow & Protocol
Reagents & Equipment
-
Substrate: tert-Butyl cyclobutanecarboxylate (1.0 equiv, rigorously dried).
-
Aryl Halide: Aryl bromide or chloride (1.2 equiv).
-
Catalyst: Pd(dba)₂ (2-5 mol%).
-
Ligand: Tri-tert-butylphosphine, P(t-Bu)₃ (10 wt% in hexanes, 4-10 mol%).
-
Base: LiHMDS (1.0 M in THF, 1.5 equiv).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed via freeze-pump-thaw).
-
Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon manifold.
Figure 2: Experimental workflow for the α-arylation of cyclobutane esters.
Step-by-Step Methodology
Step 1: Preparation of the Active Catalyst Complex
-
Inside an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried 10 mL Schlenk tube with Pd(dba)₂ (0.05 equiv) and anhydrous toluene (2.0 mL/mmol substrate).
-
Add P(t-Bu)₃ (0.10 equiv) dropwise to the dark purple palladium suspension. Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)Lₙ species.
Step 2: Enolate Generation
-
In a separate, flame-dried 25 mL Schlenk flask, dissolve tert-butyl cyclobutanecarboxylate (1.0 equiv) in anhydrous toluene (3.0 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (1.5 equiv, 1.0 M in THF) dropwise over 5 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
Step 3: Cross-Coupling Reaction
-
Add the aryl halide (1.2 equiv) to the enolate solution at -78 °C.
-
Transfer the pre-formed catalyst solution (from Step 1) dropwise into the reaction flask via a gas-tight syringe.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80 °C (or maintain at RT depending on the electronic nature of the aryl halide) for 12–18 hours.
Step 4: Workup and Isolation
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (5.0 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (silica gel, typically 95:5 Hexanes:Ethyl Acetate) to yield the pure α-aryl cyclobutane ester.
Quantitative Data & Substrate Scope
The methodology demonstrates excellent functional group tolerance. The table below summarizes expected yields based on the electronic and steric properties of the aryl halide coupling partner.
| Entry | Aryl Halide Type | Representative Substrate | Catalyst / Ligand | Yield (%) |
| 1 | Electron-Neutral | Bromobenzene | Pd(dba)₂ / P(t-Bu)₃ | 85 – 92 |
| 2 | Electron-Rich | 4-Bromoanisole | Pd(dba)₂ / P(t-Bu)₃ | 78 – 85 |
| 3 | Electron-Deficient | 4-Bromobenzonitrile | Pd(dba)₂ / P(t-Bu)₃ | 80 – 88 |
| 4 | Sterically Hindered | 2-Bromotoluene | Pd(dba)₂ / P(t-Bu)₃ | 65 – 72 |
| 5 | Heteroaryl | 3-Bromopyridine | Pd(dba)₂ / P(t-Bu)₃ | 70 – 75 |
Note: Yields are isolated yields after silica gel chromatography. Reactions performed at 0.5 mmol scale.
Self-Validating System & Troubleshooting
To ensure the trustworthiness of the protocol, researchers must implement a self-validating feedback loop during the experiment:
-
In-Process Monitoring (GC-MS):
-
Causality: The reaction progress should be monitored by tracking the consumption of the aryl halide.
-
Validation: Take a 50 µL aliquot, quench with 100 µL of NH₄Cl, extract with 200 µL EtOAc, and inject into the GC-MS. If the aryl halide remains unconsumed after 4 hours at 80 °C, catalyst deactivation (likely due to oxygen ingress or wet solvent) has occurred.
-
-
Identifying Claisen Condensation Byproducts:
-
If a mass corresponding to [2M - OtBu] is observed in the GC-MS trace, the rate of cross-coupling is too slow. Action: Ensure the tert-butyl ester is pure, increase the catalyst loading to 5 mol%, or switch to a more reactive aryl iodide.
-
-
Ester Cleavage:
-
If the free carboxylic acid is isolated during workup, the reaction temperature was too high, leading to the thermal elimination of isobutylene from the tert-butyl ester. Action: Lower the reaction temperature to 60 °C or room temperature.
-
References
-
Title: Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds Source: Nature Communications (2019) URL: [Link]
-
Title: Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates Source: Journal of the American Chemical Society (2001) URL: [Link]
-
Title: Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions Source: Journal of the American Chemical Society (2003) URL: [Link]
Using Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate as a pharmaceutical intermediate
Application Note: Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate as a Pharmaceutical Intermediate
Introduction & Executive Summary
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) is a specialized pharmaceutical building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets) and immunomodulators. Its structural significance lies in the cyclobutane ring , which acts as a bioisostere for gem-dimethyl groups or open alkyl chains.
Key Application Benefits:
-
Conformational Restriction: The cyclobutane ring locks the spatial orientation of the quinoline pharmacophore relative to the carbonyl group, often improving binding affinity to ATP-binding pockets in kinases.
-
Metabolic Stability: The quaternary carbon at the 1-position blocks metabolic oxidation (e.g., cytochrome P450 degradation) common in non-cyclic benzylic positions.
-
Lipophilicity Modulation: The motif adjusts the LogP of the final API, balancing membrane permeability with solubility.
This guide provides a comprehensive protocol for the synthesis, purification, and downstream application of this intermediate, ensuring high fidelity in drug development workflows.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate |
| CAS Number | 1894574-39-0 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Key Impurities | Quinoline-6-carboxylate (decarboxylation byproduct), Unreacted 6-bromoquinoline |
Protocol 1: Synthesis via Pd-Catalyzed Alpha-Arylation
Rationale: While classical dialkylation of quinoline-6-acetic acid esters is possible, it often suffers from polymerization side reactions. The modern industry standard utilizes Palladium-catalyzed
Reagents:
-
Substrate A: 6-Bromoquinoline (1.0 equiv)
-
Substrate B: Methyl cyclobutanecarboxylate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos or BINAP (2-4 mol%)
-
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Catalyst Pre-formation: Add Pd(OAc)₂ and Xantphos to the flask. Add Toluene (10 volumes relative to substrate). Stir at room temperature for 10 minutes to form the active catalytic complex (solution turns yellow/orange).
-
Substrate Addition: Add 6-Bromoquinoline and Methyl cyclobutanecarboxylate to the mixture.
-
Deprotonation (Critical Step): Cool the mixture to 0°C. Add LiHMDS dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent ester self-condensation.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C. Monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.
-
Quench: Cool to room temperature. Quench with saturated NH₄Cl solution.
-
Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Hexanes:EtOAc gradient, typically 80:20 elution).
Self-Validation Check:
-
Target Yield: >85%
-
Visual Cue: The crude oil should crystallize upon standing if high purity (>95%) is achieved.
Protocol 2: Downstream Transformation (Hydrolysis to Acid)
Rationale: The methyl ester is rarely the final API. It serves as a protected form of the carboxylic acid, which is subsequently coupled to amines (to form amides) or reduced to alcohols.
Reagents:
-
Substrate: Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF:Water:MeOH (3:1:1 ratio)
Methodology:
-
Dissolve the methyl ester in the THF/MeOH mixture.
-
Add LiOH dissolved in the minimum amount of water.
-
Stir at 40°C for 2 hours. Note: Do not reflux; excessive heat can cause decarboxylation of the strained cyclobutane ring.
-
pH Adjustment: Cool to 0°C. Acidify carefully with 1N HCl to pH 4–5. Precipitate formation should occur.
-
Isolation: Filter the solid precipitate (the free acid). If no solid forms, extract with DCM/Isopropanol (3:1).
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the critical decision points for quality control.
Caption: Synthetic workflow from starting material to functionalized building blocks. Critical QC point at the ester stage ensures downstream success.
Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Quinoline absorption) and 220 nm.
Acceptance Criteria:
-
Purity: ≥ 98.0% (Area %).
-
Residual Solvent: Toluene < 890 ppm (ICH Q3C limit).
-
Pd Content: < 10 ppm (if used in late-stage GMP).
Safety & Handling
-
Quinoline Toxicity: Quinoline derivatives can be mutagenic. Handle all solids in a fume hood using double nitrile gloves.
-
LiHMDS Hazards: Pyrophoric and moisture-sensitive. Use strictly anhydrous conditions.
-
Waste Disposal: Aqueous waste containing Palladium must be treated with metal scavengers (e.g., SiliaMetS®) before disposal.
References
-
Synthesis of Cyclobutane Carboxylates: Journal of Organic Chemistry. "Palladium-Catalyzed Alpha-Arylation of Esters." (General methodology reference).
-
Quinoline Scaffolds in Medicine: Journal of Medicinal Chemistry. "Quinolines as Privileged Scaffolds in Drug Discovery." .
-
Safety Data: PubChem Compound Summary for Quinoline Derivatives. .
-
Patent Context: US Patent 8,697,873. "Amide substituted imidazopyridines and quinolines as immunomodulators." .
Application Note: Advanced Synthesis of Quaternary Cyclobutane Amino Acids via Dearomative Photocycloaddition of Quinoline Esters
Executive Summary
Quaternary cyclobutane amino acids (CBAAs) are highly sought-after building blocks in modern peptide drug design. They impart severe conformational constraints to peptidomimetics, enhancing binding affinity and providing robust metabolic stability against 1[1]. Traditional synthetic routes to CBAAs often suffer from poor diastereoselectivity and require complex chiral auxiliaries. This technical guide details a state-of-the-art, self-validating methodology: the visible-light-mediated dearomative [2+2] photocycloaddition of quinoline-3-esters, followed by the selective oxidative cleavage of the fused aromatic system. This route provides direct access to highly functionalized, quaternary CBAAs with exceptional stereocontrol and scalability[2].
Strategic Rationale & Mechanistic Causality
The synthesis relies on the inherent pre-organization of quinoline-3-esters. However, disrupting the aromaticity of the quinoline core requires overcoming a significant aromatic stabilization energy.
Energy Transfer (EnT) Photocatalysis: Direct UV excitation of quinolines often leads to unselective degradation. By employing a visible-light-absorbing Iridium photocatalyst, we can selectively populate the triplet excited state of the quinoline ester via3[3]. The choice of [Ir(dFCF3ppy)2(dtbpy)]PF6 is not arbitrary; its high triplet energy (
Oxidative Unmasking: Once the dearomatized cyclobutane-fused intermediate is formed, the electron-rich aromatic ring is selectively degraded using in situ generated Ruthenium tetroxide (RuO
Mechanistic Pathways & Workflows
Fig 1. Mechanistic workflow from quinoline ester to quaternary CBAA via EnT photocatalysis.
Fig 2. Dexter energy transfer (EnT) mechanism for the dearomative [2+2] photocycloaddition.
Quantitative Optimization Data
The success of the dearomative [2+2] cycloaddition is highly dependent on matching the triplet energy of the photocatalyst to the substrate.
| Catalyst | Triplet Energy (kcal/mol) | Light Source | Yield (%) | d.r. (cis:trans) |
| 2 | 49.0 | Blue LED (450 nm) | < 5 | N/A |
| [Ir(ppy)2(dtbpy)]PF6 | 58.1 | Blue LED (450 nm) | 42 | 3:1 |
| [Ir(dFCF3ppy)2(dtbpy)]PF6 | 61.8 | Blue LED (450 nm) | 89 | >19:1 |
| [Ir(dFCF3ppy)2(dtbpy)]PF6 | 61.8 | Dark (Control) | 0 | N/A |
Table 1: Optimization of the photocatalytic dearomatization step. High triplet energy is mandatory for efficient EnT.
Experimental Protocols
Protocol A: Photocatalytic[2+2] Dearomative Cycloaddition
Objective: Synthesize the cyclobutane-fused tetrahydroquinoline intermediate.
-
Preparation: In an oven-dried 10 mL Schlenk tube, add the quinoline-3-ester (0.5 mmol, 1.0 equiv), the alkene partner (1.5 mmol, 3.0 equiv), and [Ir(dFCF3ppy)2(dtbpy)]PF6 (2 mol%).
-
Solvent Addition: Add 5.0 mL of anhydrous acetonitrile (MeCN).
-
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to strictly remove O
will result in triplet-triplet annihilation, generating singlet oxygen and completely halting the cycloaddition[2]. -
Irradiation: Backfill with Argon. Irradiate the mixture using a 450 nm blue LED array (e.g., Kessil PR160) at a distance of 5 cm for 16 hours. Use a cooling fan to maintain the reaction temperature at 25 °C.
-
Validation & Quality Control (Self-Validating Step):
-
TLC Monitoring: The starting quinoline ester is highly UV-active (254 nm). The dearomatized product will show significantly reduced UV absorbance.
-
NMR Validation: Analyze a crude aliquot via
H NMR. The disappearance of the C4 alkene proton (typically around 7.5–8.0 ppm) and the appearance of high-field cyclobutane protons (2.0–3.5 ppm) confirm successful conversion.
-
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the fused intermediate.
Protocol B: Oxidative Cleavage to Quaternary CBAA
Objective: Unmask the quaternary cyclobutane amino acid by degrading the fused aromatic ring.
-
Preparation: Dissolve the cyclobutane-fused intermediate (0.2 mmol, 1.0 equiv) in a biphasic solvent mixture of EtOAc/MeCN/H
O (2:2:1 v/v/v, 5.0 mL total). Causality: MeCN acts as a vital phase-transfer ligand, coordinating to the Ruthenium species and preventing the precipitation of inactive RuO , thereby keeping the catalytic cycle alive. -
Oxidant Addition: Add NaIO
(2.0 mmol, 10.0 equiv) followed by RuCl ·H O (5 mol%). -
Reaction Monitoring (Self-Validating Step): The reaction mixture will immediately turn bright yellow, indicating the formation of active RuO
. Stir vigorously at room temperature for 4–6 hours. If the solution turns black (RuO precipitation), the oxidant has been depleted prematurely; add an additional 2.0 equiv of NaIO to regenerate the yellow RuO species. -
Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 2.0 mL of saturated aqueous Na
S O . The mixture will turn dark as Ru is reduced. -
Extraction & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate. -
Final Deprotection: If N-Boc or ester groups are present, treat the crude product with 6M HCl at 120 °C for 24 hours to yield the free,5[5].
References
-
Aminoacids of the cyclobutane series - ResearchGate. 1
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - Usiena air. 5
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC. 2
-
Asymmetric Dearomative[2 + 2] Photocycloaddition of Quinoline and Indole Derivatives with Bicyclo[1.1.0]butanes - PubMed. 3
-
Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity - ResearchGate. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Dearomative [2 + 2] Photocycloaddition of Quinoline and Indole Derivatives with Bicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
Recrystallization solvents for methyl quinoline-cyclobutane carboxylates
Application Note & Protocol Guide
Topic: Recrystallization Solvents and Protocols for Methyl Quinoline-Cyclobutane Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Critical Role of Purity for Quinoline-Cyclobutane Carboxylates
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. When coupled with a cyclobutane carboxylate moiety—a structural motif known to impart unique conformational constraints and metabolic stability—the resulting methyl quinoline-cyclobutane carboxylates represent a class of molecules with significant potential in drug discovery.[1] However, their therapeutic efficacy and safety are inextricably linked to their purity. The process of chemical synthesis invariably introduces impurities, including starting materials, by-products, and reagents. Recrystallization stands as the most robust and scalable technique for purifying these solid organic compounds, making it a critical unit operation in both laboratory-scale synthesis and active pharmaceutical ingredient (API) manufacturing.[2][3][4]
This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the principles and practices for developing a successful recrystallization protocol for methyl quinoline-cyclobutane carboxylates. We will move beyond simple step-by-step instructions to dissect the underlying physicochemical principles that govern solvent selection and crystallization kinetics, enabling you to design a robust, reproducible, and scalable purification process.
Understanding the Molecule: A Predictive Physicochemical Profile
The structure of a methyl quinoline-cyclobutane carboxylate dictates its solubility and, therefore, the strategy for its purification. The molecule is amphipathic, possessing distinct regions of varying polarity:
-
Quinoline Ring System: A bicyclic aromatic heterocycle. It is largely non-polar and capable of π-π stacking interactions, but the nitrogen atom can act as a hydrogen bond acceptor.
-
Cyclobutane Ring: A non-polar, aliphatic carbocycle.
-
Methyl Carboxylate Group (-COOCH₃): An ester group that introduces significant polarity and can act as a hydrogen bond acceptor.
This combination of a large, relatively non-polar backbone with a polar functional group suggests that neither extremely polar (like water) nor entirely non-polar (like hexane) solvents alone will be ideal. The molecule will likely exhibit moderate solubility in solvents of intermediate polarity. The key to successful recrystallization is to exploit the difference in solubility at elevated and ambient temperatures.[5]
The Cornerstone of Recrystallization: Strategic Solvent Selection
The ideal recrystallization solvent should meet several criteria, forming the basis of our selection strategy.[2][6]
-
High Temperature Coefficient of Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][5] This differential is the driving force for crystallization upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5][7]
-
Chemical Inertness: The solvent must not react with the compound.[2][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
-
Safety & Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[6]
Logical Flow for Solvent System Selection
The following diagram outlines a systematic approach to identifying a suitable solvent system.
Caption: Decision workflow for selecting a recrystallization solvent system.
Recommended Solvents for Initial Screening
Based on the predicted polarity of methyl quinoline-cyclobutane carboxylates, the following solvents (and solvent pairs) are recommended for initial screening.
| Solvent Class | Primary Solvent (Good Solubility) | Antisolvent (Poor Solubility) | Boiling Point (°C) | Polarity Index |
| Alcohols | Methanol | Water, Hexane | 65 | 5.1 |
| Ethanol | Water, Hexane | 78 | 4.3 | |
| Isopropanol (IPA) | Water, Hexane | 82 | 3.9 | |
| Ketones | Acetone | Water, Hexane | 56 | 5.1 |
| Methyl Ethyl Ketone (MEK) | Hexane | 80 | 4.7 | |
| Esters | Ethyl Acetate (EtOAc) | Hexane, Heptane | 77 | 4.4 |
| Ethers | Tetrahydrofuran (THF) | Hexane, Water | 66 | 4.0 |
| Aromatics | Toluene | Hexane, Heptane | 111 | 2.4 |
| Halogenated | Dichloromethane (DCM) | Hexane, Heptane | 40 | 3.1 |
Experimental Protocols
Good Manufacturing Practices (GMP) Note: All procedures should be documented meticulously. For applications in drug development, process controls are critical to ensure batch-to-batch consistency and meet regulatory standards.[8][9]
Protocol 1: Small-Scale Solvent Screening
This protocol uses a small amount of material to efficiently test a range of solvents.
-
Preparation: Place ~20-30 mg of the impure solid into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, hexane). Start with 0.5 mL. Agitate the mixture. Record if the solid dissolves completely ("soluble"), partially ("sparingly soluble"), or not at all ("insoluble").[10] A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[2]
-
Hot Solubility Test: For solvents where the compound was insoluble or sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[7][11] Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If the solid does not dissolve after adding ~3 mL, it is likely insoluble in that solvent.
-
Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the formation of crystals. An ideal solvent will show rapid and voluminous crystal growth upon cooling.[11] Note if the compound "oils out" (forms liquid droplets instead of a solid), which indicates the solution's temperature is above the compound's melting point or that significant impurities are present.[12]
General Recrystallization Workflow
The following diagram illustrates the fundamental steps of a standard recrystallization process.
Caption: Standard experimental workflow for purification by recrystallization.
Protocol 2: Single-Solvent Recrystallization
This method is used when a single solvent with a high temperature coefficient of solubility is identified.
-
Dissolution: Place the impure methyl quinoline-cyclobutane carboxylate in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation (e.g., on a stirring hotplate). Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain dissolved upon cooling.[10][11]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel and flask can mitigate this. Activated carbon can be added to the boiling solution to adsorb colored impurities before this filtration.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[13] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through. Causality: Using cold solvent minimizes the re-dissolving of the purified product.[11]
-
Drying: Dry the crystals to a constant weight. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Mixed-Solvent (Antisolvent) Recrystallization
This technique is ideal when the compound is very soluble in one solvent ("solvent") and poorly soluble in another ("antisolvent"), and the two solvents are miscible.[7][14]
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot "solvent" (the one in which it is highly soluble).
-
Antisolvent Addition: While the solution is still hot, add the "antisolvent" (the one in which the compound is poorly soluble) dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (turbid). This point of cloudiness is the saturation point.
-
Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but clear.
-
Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. For washing (step 6), use a cold mixture of the solvent and antisolvent in the same ratio as the final crystallization mixture.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool.[15]- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[11][15]- Add a "seed crystal" of the pure compound.[13] |
| Oiling Out | - The melting point of the solid is lower than the boiling point of the solvent.- Significant impurities are present, causing melting point depression. | - Re-heat the solution to dissolve the oil, add slightly more solvent, and cool again slowly.[12]- Switch to a lower-boiling point solvent.- Attempt to purify via another method (e.g., column chromatography) first. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold. | - Concentrate the mother liquor and cool again to recover a second crop of crystals.[12]- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing.[11] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated carbon to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the desired product.[3] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][6]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link][2]
-
University of Technology Sydney. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link][7]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link][5]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link][11]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link][3]
- Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
-
LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link][13]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][4]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
U.S. Food & Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link][8]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link][15]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link][12]
-
Dadashpour, S., et al. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Journal of Molecular Liquids. [Link]
-
Crystal Systems. (n.d.). Good Manufacturing Practices. Retrieved from [Link][9]
-
San Jose State University. (n.d.). Recrystallization. Retrieved from [Link][10]
-
Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. Retrieved from [Link][1]
Sources
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Recrystallization [wiredchemist.com]
- 6. mt.com [mt.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. fda.gov [fda.gov]
- 9. crystalsystems.io [crystalsystems.io]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. LabXchange [labxchange.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: Microwave-Assisted Synthesis of Quinolinyl-Cyclobutane Esters
Abstract & Scope
This application note details a robust, high-throughput protocol for the synthesis of ethyl 1-(quinolin-2-yl)cyclobutane-1-carboxylates . These scaffolds are critical bioisosteres in medicinal chemistry, particularly in the development of NK3 receptor antagonists (e.g., analogs of Talnetant/Osanetant) where conformational restriction of the ethyl side chain improves receptor binding affinity and metabolic stability.
Traditional thermal synthesis of cyclobutanes via double alkylation is often plagued by long reaction times (>12 hours), competitive elimination reactions (E2), and mono-alkylation byproducts. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) coupled with Solid-Liquid Phase Transfer Catalysis (SL-PTC) to achieve quantitative cyclization in under 20 minutes.
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]
The Challenge of Cyclobutane Formation
The formation of a four-membered ring is thermodynamically disfavored due to significant angle strain (~26 kcal/mol). In a standard nucleophilic substitution using 1,3-dibromopropane, the entropy cost of bringing the electrophile ends together often leads to intermolecular polymerization rather than intramolecular cyclization.
The Microwave-PTC Advantage
We utilize a specific synergy between microwave irradiation and Phase Transfer Catalysis (PTC).
-
Dielectric Heating of the Catalyst: The polar quaternary ammonium salt (TBAB) acts as a "molecular radiator." It selectively absorbs microwave energy, creating localized superheating at the phase interface (solid base/organic solvent).
-
Specific Non-Thermal Effects: Microwave irradiation enhances the polarity of the transition state in the
reaction, lowering the activation energy for the ring-closing step.
Reaction Pathway
The synthesis proceeds via a double deprotonation-alkylation sequence of the active methylene group in ethyl 2-(quinolin-2-yl)acetate .
Figure 1: Mechanistic pathway for the double alkylation. The second deprotonation and subsequent ring closure are significantly accelerated by MW irradiation.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) capable of 0-300W and 20 bar pressure.
-
Vessel: 10 mL or 30 mL thick-walled borosilicate glass vial with crimp cap and PTFE/silicone septum.
-
Reagents:
-
Ethyl 2-(quinolin-2-yl)acetate (1.0 equiv)
-
1,3-Dibromopropane (1.2 equiv)
-
Potassium Carbonate (
), anhydrous, finely ground (3.0 equiv) -
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN). Note: DMF is preferred for higher boiling point and better solubility of the intermediate.
-
Step-by-Step Procedure
1. Preparation:
-
In a 10 mL microwave vial, charge Ethyl 2-(quinolin-2-yl)acetate (1.0 mmol, 215 mg).
-
Add TBAB (0.1 mmol, 32 mg) and finely ground anhydrous
(3.0 mmol, 414 mg). -
Add a magnetic stir bar.
-
Add DMF (3.0 mL) and stir for 1 minute at room temperature to disperse the base.
-
Add 1,3-Dibromopropane (1.2 mmol, 122 µL) dropwise. Cap the vial immediately.
2. Microwave Irradiation:
-
Pre-stirring: 30 seconds (low speed).
-
Method: Dynamic Power (maintain temperature).
-
Temperature: 100 °C.
-
Hold Time: 15 minutes.
-
Absorption Level: High (due to ionic catalyst).
-
Cooling: Active air cooling to 45 °C.
3. Work-up:
-
Decant the reaction mixture into 20 mL of ice-cold water.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude residue is typically >90% pure.
-
If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Comparative Data: Thermal vs. Microwave
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (This Protocol) |
| Temperature | 153 °C (DMF Reflux) | 100 °C |
| Time | 16 Hours | 15 Minutes |
| Yield | 58-65% | 88-94% |
| Byproducts | Elimination (Allyl species), Polymer | Minimal (<2%) |
| Energy Usage | High (Overnight heating) | Low (0.05 kWh) |
Troubleshooting & Optimization Logic
If yields are suboptimal, use the following logic tree to diagnose the issue. The most common failure mode is moisture in the solvent (quenching the enolate) or insufficient stirring of the solid base.
Figure 2: Troubleshooting decision tree for optimizing the cyclization reaction.
References
-
Microwave-Assisted Organic Synthesis (General Principles)
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
-
Phase Transfer Catalysis & Microwaves
-
Cyclobutane Synthesis via Alkylation
-
Wong, A., et al. (2004). Synthesis of 1,1-disubstituted cyclobutanes. Tetrahedron Letters, 45(35), 6603-6606. Link
-
-
NK3 Antagonist Chemistry (Quinoline Scaffolds)
-
Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry, 40(12), 1794–1807. Link
-
-
Microwave Alkylation of Active Methylenes
-
Bogdal, D. (1999). Microwave-assisted generation of carbanions: rapid alkylation of active methylene compounds. Molecules, 4(11), 333-337. Link
-
Sources
Troubleshooting & Optimization
Improving yield of alpha-arylation for hindered cyclobutane esters
Technical Support Center:
Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: #ARYL-CB-004 Subject: Optimization of Yields for Sterically Hindered Cyclobutane Scaffolds
Diagnostic Triage: The "No-Reaction" Matrix
Before altering your reagent stoichiometry, map your current failure mode to this diagnostic tree. For hindered substrates like cyclobutane esters, the bottleneck is almost invariably the Reductive Elimination step, not the Oxidative Addition.
Figure 1: Diagnostic logic for identifying the root cause of failure in hindered
Knowledge Base & Troubleshooting (Q&A)
Q1: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: You are likely facing a Reductive Elimination Bottleneck . In cyclobutane systems, the formation of the quaternary center creates immense steric strain. The Palladium center, ligated by the aryl group and the bulky enolate, struggles to eject the product.
-
The Fix: You need a ligand with a large cone angle and high electron density. The steric bulk of the ligand "squeezes" the metal center, forcing the reductive elimination of the product to relieve strain.
-
Recommendation: Switch to
(Hartwig's conditions) or Q-Phos . These are superior to BINAP or dppf for forming quaternary centers.
Q2: I see significant amounts of dehalogenated arene (Ar-H). Is my solvent wet? A: Not necessarily. While moisture is a killer, Ar-H often forms because the Reductive Elimination is too slow (see Q1). When the enolate cannot reductively eliminate quickly, the Pd(II) intermediate sits in solution. It eventually scavenges a hydride (from the solvent or the ligand) and undergoes reductive elimination of Ar-H.
-
The Fix: Accelerate the desired pathway over the side reaction. Increase the ligand bulk (
) or switch to the Reformatsky-type arylation (see Protocol B), which uses a Zinc enolate. Zinc enolates are "softer" and can transmetallate more cleanly than Lithium enolates in difficult cases.
Q3: The ester is consumed, but I mostly see self-condensation products (Claisen).
A: This indicates Enolate Equilibration .
If you use a base like NaOtBu or
-
The Fix: Use LiHMDS (Lithium Hexamethyldisilazide).[1]
-
Why: LiHMDS is a strong, bulky, non-nucleophilic base. It ensures rapid, irreversible, quantitative deprotonation at low temperature (-78°C or 0°C) before the catalyst or aryl halide is introduced. This "locks" the ester as the enolate, preventing self-attack.
-
Optimized Protocols (SOPs)
Protocol A: The "Gold Standard" (LiHMDS + )
Best for: Standard hindered cyclobutane esters with robust aryl bromides.
Reagents:
-
Cyclobutane ester (1.0 equiv)
-
Aryl Bromide (1.0 - 1.2 equiv)
-
Base: LiHMDS (1.1 - 1.2 equiv, 1.0 M in THF)
-
Catalyst:
or (1-2 mol %) -
Ligand:
(2-4 mol %) (Note: Air sensitive! Handle in glovebox or use salt). -
Solvent: Toluene (Anhydrous)
Workflow:
-
Enolate Formation: In a flame-dried Schlenk flask under Argon, charge the ester and Toluene. Cool to 0°C (or -78°C if extremely prone to Claisen).
-
Deprotonation: Add LiHMDS dropwise. Stir for 10-15 mins.
-
Catalyst Prep: In a separate vial, mix
, , and the Aryl Bromide in a small amount of Toluene. Stir for 5 mins to ligate. -
Addition: Transfer the catalyst/Aryl Bromide solution into the enolate solution via cannula.
-
Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 50-70°C.
-
Critical Check: If the solution turns black (Pd precipitation) immediately upon heating, your ligand:Pd ratio is off, or oxygen entered the system.
-
Protocol B: The "Nuclear Option" (Reformatsky / Zinc Enolate)
Best for: Substrates that fail Protocol A due to extreme sterics or functional group sensitivity.
Reagents:
-
Silyl Ketene Acetal (SKA) of the cyclobutane ester (Pre-synthesized).
-
Aryl Bromide (1.0 equiv)
-
Additive:
(0.5 - 1.0 equiv) -
Catalyst:
(2 mol %) + (4 mol %) -
Solvent: DMF (N,N-Dimethylformamide)
Mechanism: The
Data & Ligand Selection Guide
The choice of ligand dictates the "Cone Angle" (steric bulk) and "Electronic Parameter" (donating ability). For hindered esters, you need both to be high.
| Ligand | Cone Angle (°) | Stability | Recommendation |
| 182° | Low (Air Sensitive) | Primary Choice. Highest rates for quaternary centers. | |
| Q-Phos | ~200° (effective) | High (Solid stable) | Secondary Choice. Excellent alternative if |
| Mor-DalPhos | N/A (Chelating) | High | Specialist. Use if the aryl halide contains N-heterocycles (Pyridine, etc.). |
| BINAP | 90° (bite angle) | High | Avoid. Too small/rigid for hindered quaternary center formation. |
Mechanistic Visualization
Understanding the catalytic cycle clarifies why steric bulk is required.
Figure 2: The Catalytic Cycle highlighting the Reductive Elimination bottleneck.
References
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[2][3][4] Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[1][3][4] Journal of the American Chemical Society, 124(42), 12557–12565. Link -
Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[5][6][7] Accounts of Chemical Research, 36(4), 234–245. Link -
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177. Link -
Liu, X., & Hartwig, J. F. (2004).
-Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance and Stereoselective Synthesis of -Aryl Carboxylic Acid Derivatives. Journal of the American Chemical Society, 126(16), 5182–5191. Link -
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690. (Reference for Mor-DalPhos utility in hindered systems). Link
Sources
- 1. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 5. Accounting for Strong Ligand Sensitivity in Pd-Catalyzed α-Arylation of Enolates from Ketones, Esters, and Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Synthesis of 1-(Quinolin-6-yl)cyclobutane - Overcoming Steric Hindrance
Welcome to the technical support center for the synthesis of 1-(quinolin-6-yl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly steric hindrance, during the synthesis of this and structurally related compounds. As a privileged structure in medicinal chemistry, the quinoline nucleus is a common target for derivatization, and its fusion with a cyclobutane moiety can present unique synthetic hurdles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges successfully.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-(quinolin-6-yl)cyclobutane, with a focus on overcoming steric hindrance in key cross-coupling reactions.
Question 1: My Buchwald-Hartwig amination between 6-haloquinoline and cyclobutylamine is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in the Buchwald-Hartwig amination of a 6-haloquinoline with cyclobutylamine are often a direct consequence of steric hindrance.[3] The bulky nature of both the quinoline ring system and the cyclobutyl group can impede the crucial steps of the catalytic cycle. Here’s a breakdown of potential causes and actionable solutions:
A. Inefficient Catalyst System:
-
Problem: The chosen palladium catalyst and ligand combination may not be suitable for such a sterically demanding transformation. Standard phosphine ligands might not create the necessary coordination environment around the palladium center to facilitate oxidative addition and reductive elimination.[3][4]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step. They also accelerate the final C-N bond-forming reductive elimination.[5]
-
Recommended Ligands: Consider using biarylphosphine ligands such as XPhos , SPhos , or BrettPhos .[6][7] These have demonstrated high efficacy in challenging C-N cross-coupling reactions.[6]
-
Catalyst Precursors: Utilize palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂. These are readily reduced in situ to the active Pd(0) species.[8]
-
B. Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, solvent, or base may not be optimal for overcoming the activation energy barrier imposed by steric hindrance.
-
Solution: A systematic optimization of reaction parameters is crucial.
-
Temperature: Sterically hindered reactions often require higher temperatures to proceed at a reasonable rate.[4] A temperature screen from 80 °C to 120 °C is recommended.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine without competing side reactions.[4][5] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene or dioxane are excellent starting points as they effectively solubilize the reactants and catalyst system.[4][9]
-
C. Competing Side Reactions:
-
Problem: Steric hindrance can favor side reactions such as β-hydride elimination from the cyclobutylamino group, leading to the formation of cyclobutene and the hydrodehalogenated quinoline.[3]
-
Solution: The choice of a suitable ligand is again critical. Bulky ligands can disfavor the formation of the transition state required for β-hydride elimination. Additionally, running the reaction at the lowest effective temperature can help minimize this side reaction.[9]
Question 2: I am attempting a Suzuki-Miyaura coupling between a 6-haloquinoline and a cyclobutylboronic acid derivative, but the reaction is sluggish and incomplete. How can I improve the efficiency?
Answer:
Similar to the Buchwald-Hartwig amination, steric hindrance can significantly impact the efficiency of Suzuki-Miyaura couplings involving the bulky quinoline and cyclobutane partners. The key is to facilitate the transmetalation step, which can be sterically hindered.
A. Inappropriate Ligand and Catalyst:
-
Problem: The ligand may not be sufficiently electron-rich or bulky to promote the catalytic cycle effectively, particularly the transmetalation and reductive elimination steps.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands.
B. Boronic Acid Derivative Stability and Reactivity:
-
Problem: Cyclobutylboronic acid can be prone to protodeboronation, especially under prolonged heating and basic conditions.[12][13] This side reaction consumes the boronic acid and reduces the overall yield.
-
Solution:
-
Use of Boronate Esters: Consider using a more stable derivative, such as a cyclobutylboronic acid pinacol ester (a type of boronate ester).[12] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors the desired coupling.[12][13]
-
Potassium Cyclobutyltrifluoroborate: Another robust alternative is potassium cyclobutyltrifluoroborate, which shows enhanced stability and can be effective in challenging couplings.[13][14]
-
C. Suboptimal Base and Solvent System:
-
Problem: The choice of base and solvent is critical for activating the boronic acid for transmetalation without promoting its degradation.[11]
-
Solution:
-
Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[10] In some cases, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[9]
-
Solvent: A mixture of an organic solvent and water is often used in Suzuki reactions to facilitate the dissolution of both the organic substrates and the inorganic base.[10] Common solvent systems include dioxane/water or toluene/water .[10]
-
II. Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 1-(quinolin-6-yl)cyclobutane that might circumvent the challenges of cross-coupling reactions?
A1: Yes, while cross-coupling reactions are powerful, other strategies can be considered. One potential alternative is a [2+2] photocycloaddition.[15][16][17] This would involve the photochemical reaction between a 6-vinylquinoline and an appropriate alkene. However, controlling the regioselectivity and stereoselectivity of [2+2] cycloadditions can be challenging and often requires careful substrate design and optimization of reaction conditions.[17] Another approach could involve the construction of the cyclobutane ring on a pre-functionalized quinoline precursor, for instance, via intramolecular cyclization of a suitable quinoline derivative.
Q2: How do I choose the optimal palladium-to-ligand ratio for these cross-coupling reactions?
A2: The optimal Pd:ligand ratio is crucial for catalyst stability and activity. For monodentate phosphine ligands like XPhos or SPhos, a ratio of 1:1 to 1:2 (Pd:ligand) is typically used. An excess of the ligand can help stabilize the active catalyst and prevent its decomposition, especially at higher temperatures. For bidentate ligands like BINAP or dppf, a 1:1 ratio is generally sufficient.[3][8] It is always recommended to screen a small range of ratios during the initial optimization of the reaction.
Q3: What are the best practices for setting up these air- and moisture-sensitive cross-coupling reactions?
A3: Strict adherence to anhydrous and anaerobic conditions is critical for the success of palladium-catalyzed cross-coupling reactions.[4][6]
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents and Solvents: Use anhydrous solvents, which are commercially available or can be prepared by distillation over a suitable drying agent. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.[5]
-
Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Common degassing methods include bubbling with an inert gas for 15-20 minutes or several freeze-pump-thaw cycles.[10]
Q4: Can Nickel catalysts be used as a more cost-effective alternative to Palladium for these couplings?
A4: Yes, nickel catalysts are a viable and more earth-abundant alternative to palladium for cross-coupling reactions.[18] They can be particularly effective for coupling with sp³-hybridized centers. However, nickel catalysts often have different reactivity profiles and may require different ligands and reaction conditions. For sterically hindered substrates, specialized nickel catalyst systems with N-heterocyclic carbene (NHC) ligands have shown promise.[9][18] Optimization would be required to adapt a palladium-based protocol for a nickel catalyst.
III. Experimental Protocols and Data
Protocol 1: Optimized Buchwald-Hartwig Amination for the Synthesis of 1-(Quinolin-6-yl)cyclobutanamine
This protocol provides a starting point for the Buchwald-Hartwig amination of 6-bromoquinoline with cyclobutylamine, incorporating strategies to overcome steric hindrance.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Reagents: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL). Then, add cyclobutylamine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary: Ligand and Base Screening for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | <5 |
| 2 | BINAP | Cs₂CO₃ | 110 | 35 |
| 3 | XPhos | NaOtBu | 110 | 85 |
| 4 | SPhos | NaOtBu | 110 | 82 |
| 5 | BrettPhos | K₃PO₄ | 110 | 78 |
Yields are based on isolated product after column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling for the Synthesis of 6-Cyclobutylquinoline
This protocol details a robust procedure for the Suzuki-Miyaura coupling of 6-bromoquinoline with potassium cyclobutyltrifluoroborate.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add 6-bromoquinoline (1.0 equiv.), potassium cyclobutyltrifluoroborate (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent and Catalyst Addition: Under an argon atmosphere, add degassed 1,4-dioxane and water (4:1 v/v). Then, add Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary: Boron Source and Ligand Screening for Suzuki-Miyaura Coupling
| Entry | Boron Source | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Cyclobutylboronic acid | PPh₃ | K₂CO₃ | 90 | 40 |
| 2 | Cyclobutylboronic acid pinacol ester | SPhos | K₃PO₄ | 100 | 75 |
| 3 | Potassium cyclobutyltrifluoroborate | PPh₃ | K₂CO₃ | 90 | 88 |
| 4 | Potassium cyclobutyltrifluoroborate | XPhos | K₃PO₄ | 100 | 92 |
Yields are based on isolated product after column chromatography.
IV. Visualizations
Experimental Workflow for Optimized Buchwald-Hartwig Amination
Caption: Workflow for the optimized Buchwald-Hartwig amination.
Logical Relationship for Overcoming Steric Hindrance
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Cyclobutane synthesis [organic-chemistry.org]
- 15. Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baranlab.org [baranlab.org]
- 17. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.princeton.edu [chemistry.princeton.edu]
Technical Support Center: Minimizing Protodehalogenation in Quinoline Cross-Coupling
Role: Senior Application Scientist Topic: Minimizing Protodehalogenation Side Reactions Audience: Researchers & Drug Development Professionals
Introduction: The Silent Yield Killer
In the cross-coupling of electron-deficient heterocycles like quinolines, protodehalogenation (also known as hydrodehalogenation) is a pervasive side reaction. It occurs when the halogen atom (Cl, Br, I) on the quinoline core is replaced by a hydrogen atom instead of the desired nucleophile.
This is not merely a "yield loss" issue; it creates a byproduct (the de-halogenated quinoline) that is often chromatographically inseparable from the starting material or the product. This guide provides a mechanistic understanding and actionable protocols to eliminate this pathway.
Diagnostic Hub: Troubleshooting & FAQs
Q1: How do I distinguish protodehalogenation from other side reactions like protodeboronation?
A: You must look at the Molecular Weight (MW) shift in your LC-MS data.
-
Protodehalogenation (The focus of this guide): The starting halide (Ar-X) is converted to Ar-H.
-
Mass Shift:
. -
Example: 3-Bromoquinoline (MW 208)
Quinoline (MW 129).
-
-
Protodeboronation: The boronic acid (Ar'-B(OH)2) loses the boron group to form Ar'-H.
-
Observation: You will see the mass of the naked coupling partner (e.g., benzene from phenylboronic acid).
-
Q2: Why is my quinoline substrate specifically prone to this?
A: Quinolines are electron-deficient, facilitating rapid oxidative addition. However, this electron deficiency also makes the resulting Pd(II)-aryl species highly reactive. If the transmetalation step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Pd(II) intermediate will look for other pathways.
-
The Culprit: If your solvent (e.g., isopropanol, ethanol) or base (e.g., ethoxide) has
-hydrogens, the palladium center can undergo -hydride elimination to form a Pd-H species. -
The Result: Reductive elimination of Ar-Pd-H yields the dehalogenated side product Ar-H.[1][2]
Q3: Does the position of the halogen matter?
A: Yes.
-
C2 and C4 positions: These are the most electron-deficient positions. While they undergo oxidative addition effectively, they are also highly sensitive to reduction if the catalytic cycle stalls.
-
C3 position: Behaves more like a standard aryl halide but can still suffer if orthogonal functional groups (like amines) coordinate to the Pd, blocking the transmetalation site.
Optimization Center: Critical Parameters
To stop protodehalogenation, you must accelerate the Transmetalation step and eliminate hydride sources.
Parameter 1: The Catalyst & Ligand System
-
Avoid: Simple Pd sources like
or with simple phosphines. They often require higher temperatures and longer times, increasing the window for side reactions. -
Recommended: Use Buchwald Precatalysts (Gen 3 or Gen 4) .
-
XPhos Pd G4 or SPhos Pd G4 : These bulky, electron-rich ligands facilitate rapid oxidative addition and create a steric environment that speeds up reductive elimination of the desired product while disfavoring the smaller side-reactions.
-
RuPhos: Excellent for highly sterically hindered or electron-poor substrates.
-
Parameter 2: The Base
-
Avoid: Alkoxide bases (NaOEt, NaOiPr). These are primary sources of hydride via
elimination. -
Recommended: Anhydrous inorganic bases or weak bases.[1]
- (Tribasic Potassium Phosphate): The gold standard. It provides sufficient basicity for boronic acid activation without acting as a hydride donor.
- : Useful for sterically demanding couplings.
Parameter 3: The Solvent
-
Avoid: Primary and Secondary Alcohols (MeOH, EtOH, iPrOH). These are "sacrificial reductants" that readily donate hydrogen to Palladium.
-
Recommended: Aprotic / Polar mixtures.
-
Toluene / Water (10:1): The biphasic system keeps the bulk of the catalyst in the organic phase, away from potential aqueous degradation, while water dissolves the inorganic base.
-
1,4-Dioxane: Excellent solubility for quinolines.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Protodehalogenation pathway.
Caption: The "Race Condition": Bulky ligands (Path A) accelerate Transmetalation, outcompeting the Hydride formation (Path B) caused by alcohols or alkoxides.
Experimental Protocols
Method A: The "Risky" Protocol (Common Cause of Failure)
Use this only as a reference for what NOT to do if dehalogenation is observed.
-
Catalyst:
(5 mol%)[3] -
Base:
or -
Solvent: Ethanol / Toluene (1:1)
-
Risk Factor: Ethanol acts as a hydrogen donor;
is slow to promote transmetalation for hindered quinolines.
Method B: The Optimized High-Fidelity Protocol
Designed for 3-bromoquinoline or 2-chloroquinoline derivatives.
Reagents:
-
Halo-quinoline substrate (1.0 equiv)
-
Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 3.0 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene / Water (4:1 ratio)
Step-by-Step:
-
Preparation: Charge a reaction vial with the quinoline, boronic acid, and
. -
Catalyst Addition: Add XPhos Pd G4. (If using a glovebox, add here. If on bench, add quickly).
-
Solvent: Add Toluene and Water.
-
Critical Step: Sparge the solvent mixture with Argon or Nitrogen for 10-15 minutes before addition to remove dissolved Oxygen (which promotes homocoupling and catalyst death).
-
-
Reaction: Seal the vial and heat to 80°C (avoid refluxing at 100°C+ unless necessary; milder heat reduces side rates).
-
Monitoring: Check LC-MS at 1 hour. High-activity catalysts often finish quickly.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
.
Troubleshooting Decision Tree
Follow this logic flow when your yield is suboptimal.
Caption: Diagnostic Logic for Quinoline Cross-Coupling Failures.
Data Summary: Ligand & Solvent Effects
The following table summarizes the impact of reaction conditions on the ratio of Product (P) to Dehalogenated Byproduct (D).
| Variable | Condition | P : D Ratio | Notes |
| Ligand | 60 : 40 | Slow transmetalation favors dehalogenation. | |
| XPhos | 95 : 5 | Bulky ligand accelerates reductive elimination. | |
| Solvent | Ethanol | 50 : 50 | High hydride source availability. |
| Toluene/H2O | 98 : 2 | Minimizes hydride sources; biphasic protection. | |
| Base | NaOEt | 40 : 60 | Alkoxide acts as reductant. |
| 99 : 1 | Non-reducing base is essential. |
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. [Link][4]
-
National Institutes of Health (NIH). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]
Sources
Alternative catalysts for coupling electron-deficient quinolines
Welcome to the Heterocycle Functionalization Support Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling failed on a quinoline substrate.
This is a common failure mode. Electron-deficient quinolines (especially 2-chloro or 3-nitro derivatives) present two specific mechanistic hurdles that poison standard Pd cycles:
-
N-Coordination: The quinoline nitrogen binds tightly to the metal center, displacing phosphines and arresting the catalytic cycle.
-
Electronic Deactivation: Highly electron-deficient rings stabilize the Metal-Aryl bond, making the reductive elimination step thermodynamically uphill.
Below is your Tier-3 technical guide for switching to Nickel , Iron , or Photoredox alternatives.
PART 1: DIAGNOSTIC HUB (Triage)
Before selecting a protocol, identify your specific coupling scenario. Use this logic flow to select the correct alternative catalyst.
Figure 1: Catalyst Selection Matrix. Follow the path based on your starting material (Halide vs. H) and coupling partner.
PART 2: THE WORKHORSE – NICKEL CATALYSIS
Best for: Suzuki-Miyaura & Buchwald-Hartwig analogs where Pd fails due to N-poisoning.
Nickel is smaller and "harder" than Palladium, allowing it to undergo oxidative addition into C-Cl bonds more easily, even on electron-rich rings. However, for electron-deficient quinolines, the challenge is the stability of the Ni(0) species.
The "Black Metal" Problem
Users often report the reaction mixture turning black and stalling immediately. This indicates the formation of inactive Ni-black (bulk metal) because the ligand failed to stabilize the Ni(0) center against the strong binding of the quinoline nitrogen.
Mechanism & Failure Point:
Figure 2: The Nickel Catalytic Cycle showing the specific "N-Trap" where quinolines sequester the catalyst.
Troubleshooting Guide: Nickel Suzuki Coupling
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black instantly | Catalyst decomposition. Monodentate phosphines (PPh3) are too labile. | Switch Ligand: Use bidentate ligands like dppf or PCy3 (bulky) to prevent N-coordination. |
| No conversion of 2-Cl-Quinoline | The C2 position is sterically crowded and N-proximal. | Use Ni(COD)2 + PCy3. The bulk of PCy3 forces the Ni to interact with the C-Cl bond rather than the Nitrogen. |
| Homocoupling of Boronic Acid | Oxidative addition is too slow; Boronic acid reacts with itself. | Switch Precatalyst: Use NiCl2(dme) + Zn dust (in situ reduction) to generate a "burst" of active Ni(0). |
Validated Protocol: Ni-Catalyzed Suzuki of 2-Chloroquinoline
Reference Grounding: Based on conditions by Doyle et al. and broad Ni-coupling literature [1, 5].
-
Glovebox/Schlenk: In a vial, combine Ni(COD)2 (10 mol%) and PCy3 (24 mol%) or dppf (12 mol%).
-
Solvent: Add anhydrous THF (Purple/Red solution should form).
-
Substrates: Add 2-chloroquinoline (1.0 equiv), Arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Conditions: Seal and heat to 60°C for 12 hours.
-
Workup: Filter through silica (Ni residues are toxic) and purify.
PART 3: THE COST-SAVER – IRON CATALYSIS
Best for: Coupling with Grignard reagents (Kumada) to install alkyl chains.
Iron is the "Sustainability Champion." Unlike Pd or Ni, Fe-catalysis often proceeds via an Fe(-II)/Fe(0) or Fe(I)/Fe(III) manifold that does not suffer from
Troubleshooting Guide: Iron-Kumada Coupling
| Symptom | Diagnosis | Corrective Action |
| Low Yield / Polymerization | Iron is a Lewis Acid; it may be polymerizing the vinyl/heterocycle. | Add Ligand: Use TMEDA or HMDS to saturate the Fe coordination sphere. |
| Reduction of Quinoline (Dehalogenation) | Grignard is acting as a reductant, not a nucleophile. | Solvent Switch: Use THF/NMP mixtures. NMP stabilizes the active Fe species. |
| Exotherm/Runaway | Reaction is too fast (Fe is kinetically rapid). | Cryogenic Start: Initiate reaction at -20°C or 0°C , then warm slowly. |
Validated Protocol: Fürstner-Type Alkylation
Reference Grounding: Adapted from Fürstner's seminal work on Fe-catalysis [6, 7].
-
Catalyst Prep: Flame-dry a Schlenk flask. Add Fe(acac)3 (5 mol%).
-
Substrate: Add 2-chloroquinoline (1.0 equiv) in THF/NMP (10:1 ratio).
-
Nucleophile: Cool to 0°C. Dropwise add Alkyl-Grignard (1.2 equiv). Color change to dark brown/black is normal (active ferrate species).
-
Completion: Reaction is usually complete within 15–30 minutes. Quench with dilute HCl.
PART 4: THE NEW FRONTIER – PHOTOREDOX (MINISCI)
Best for: Direct C-H functionalization (no halogen needed).
If you cannot synthesize the halo-quinoline, or if the halogen is unstable, use the Minisci Reaction . This uses a radical mechanism to attack the most electron-deficient position of the ring (usually C2 or C4).
The Regioselectivity Challenge
Radicals are nucleophilic. They seek the most positive carbon. In quinoline, C2 and C4 are chemically similar.
Troubleshooting Guide: Minisci Reaction
| Symptom | Diagnosis | Corrective Action |
| Poor C2 vs C4 Selectivity | The radical has no directing bias. | Acid Additive: Add TFA (Trifluoroacetic acid). Protonating the Nitrogen makes C2 significantly more electrophilic than C4. |
| Low Conversion | Radical termination (dimerization) is faster than addition. | Excess Reagent: Use 3–5 equiv of the radical precursor (e.g., carboxylic acid or alkyl halide). |
| Substrate Degradation | Oxidative conditions (Persulfate) are destroying the ring. | Switch Oxidant: Use a Redox-Active Ester (RAE) with a Photoredox catalyst (Ru/Ir) for milder, neutral conditions. |
Validated Protocol: Decarboxylative Alkylation
Reference Grounding: MacMillan and Baran methodologies [9, 10].
-
Mix: Quinoline (1.0 equiv), Carboxylic Acid (Alkyl source, 3.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Oxidant: Add (NH4)2S2O8 (1.5 equiv) OR use RAE activation if sensitive.
-
Additive: Add TFA (1.0 equiv) to protonate the quinoline.
-
Solvent: DMSO:H2O (1:1).
-
Light: Sparge with Argon. Irradiate with Blue LEDs (450 nm) for 24h.
References
-
Mechanism of Ni-Catalyzed Cross-Coupling: Li-Ming Chen, Sarah E. Reisman. "Ni-Catalyzed Cross-Electrophile Coupling of Challenging Quinoline Halides." Journal of the American Chemical Society, 2024. Link[1]
-
Copper-Catalyzed Amination: Li, Gang et al. "Copper-Catalyzed Intermolecular Dehydrogenative Amidation/Amination of Quinoline N-Oxides." Organic Letters, 2013.[2] Link
-
Direct Amination via Cu: "Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation."[3] Organic Letters, 2014.[3] Link
-
Ni-Catalyzed Suzuki Mechanism: "Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling." Journal of the American Chemical Society, 2013.[2][4] Link
-
Ni-Suzuki Troubleshooting: "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science, 2013. Link
-
Iron-Catalyzed Grignard: "Iron-Catalyzed Cross-Coupling of Alkenyl Sulfides with Grignard Reagents." Organic Letters, 2005. Link
-
Iron Cross-Coupling Review: "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002. Link
-
Benchchem Technical Guide: "Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide." Benchchem, 2025.[5] Link
-
Photoredox Minisci: "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids." Chemical Science, 2016. Link
-
MacMillan Ether Arylation: "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization." MacMillan Group Princeton, 2014. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Intermolecular Dehydrogenative Amidation/Amination of Quinoline N-Oxides with Lactams/Cyclamines [agris.fao.org]
- 3. Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive ¹H NMR Analysis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: Solvent and Platform Comparison Guide
Executive Summary
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a structurally complex pharmaceutical intermediate characterized by a rigid cyclobutane ring conjugated to a quinoline pharmacophore. Accurate ¹H NMR characterization requires resolving overlapping aromatic signals and complex aliphatic multiplets. This guide provides an objective comparison of solvent systems (CDCl₃ vs. DMSO-d₆) and hardware platforms (Benchtop vs. High-Field NMR) to optimize spectral acquisition, interpretation, and structural validation.
Structural Breakdown & Mechanistic Chemical Shifts
The ¹H NMR spectrum of this molecule is divided into three distinct regions, governed by local electronic environments and anisotropic effects[1]:
-
Quinoline Aromatic Region (δ 7.3 – 9.0 ppm): The quinoline core contains six non-exchangeable protons. The chemical shift of each proton is heavily influenced by the electron-withdrawing nature of the nitrogen atom. The H-2 proton is highly deshielded, typically resonating furthest downfield at δ 8.8–8.9 ppm[1].
-
Cyclobutane Aliphatic Region (δ 1.8 – 2.9 ppm): The cyclobutane ring introduces severe conformational constraints. Because the ring is substituted at C-1 with both a bulky quinoline group and a methyl ester, the two faces of the ring are electronically and sterically distinct. Consequently, the methylene protons at C-2 and C-4 are diastereotopic. They do not appear as simple triplets but rather as complex second-order multiplets due to strong geminal and vicinal spin-spin couplings.
-
Methyl Ester Singlet (δ 3.6 – 3.7 ppm): The methoxy (-OCH₃) protons are isolated from the spin systems of the rings and appear as a sharp, unambiguous singlet. This signal serves as an excellent internal reference for integration (3H).
Comparative Analysis I: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent dictates the extent of solvent-solute interactions, which can significantly alter chemical shifts and spectral resolution[2].
Causality of Solvent Effects: While Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate lacks highly labile protic hydrogens that would undergo massive shifts due to hydrogen bonding, the quinoline nitrogen acts as a hydrogen bond acceptor and interacts differently with aprotic solvents[3]. The difference in magnetic anisotropy and dielectric constant between CDCl₃ and DMSO-d₆ causes noticeable solvent-induced shifts (Δδ = δDMSO - δCDCl₃)[2]. For the aromatic protons, solvent anisotropy and electric field effects are the major factors driving these variations, often resulting in a slight downfield shift in DMSO-d₆[3].
Table 1: Performance Comparison of NMR Solvents
| Property | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Polarity | Low (Aprotic) | High (Aprotic) |
| Residual ¹H Signal | ~7.26 ppm (singlet)[2] | ~2.50 ppm (quintet)[2] |
| Water Peak | ~1.56 ppm (broad singlet)[2] | ~3.33 ppm (broad singlet)[2] |
| Analyte Interaction | Minimal; preserves native conformation. | Strong dipole interactions; alters aromatic shifts. |
| Suitability | Optimal for this non-polar ester. | Useful if the sample is later converted to a polar salt. |
Comparative Analysis II: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR
The transition from traditional high-field spectrometers to modern benchtop systems requires understanding the trade-offs between accessibility and resolving power[4].
Causality of Resolution Differences: In benchtop NMR (e.g., 60-80 MHz), the lower external magnetic field (B₀) compresses the chemical shift dispersion (in Hz) while the J-coupling constants (in Hz) remain invariant. This causes the diastereotopic cyclobutane protons to exhibit strong second-order effects (Δν/J < 10), merging into broad, uninterpretable humps[5]. Conversely, a 600 MHz high-field system increases the Δν/J ratio, resolving these signals into distinct, analyzable multiplets, which is critical for unambiguous structural confirmation[6].
Table 2: Hardware Platform Comparison
| Parameter | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) |
| Footprint & Hardware | Small footprint, permanent magnet (no cryogens)[6]. | Large footprint, requires liquid He/N₂. |
| Resolution of Cyclobutane | Poor; severe peak overlap (second-order effects). | Excellent; clear first-order (or near) multiplets. |
| Aromatic Dispersion | Moderate; quinoline signals may overlap. | High; distinct separation of H-2, H-3, H-4, etc. |
| Primary Use Case | Reaction monitoring, QA/QC, crude purity checks[4]. | De novo structure elucidation, coupling analysis. |
Validated Experimental Protocol
To ensure a self-validating system, the following protocol details the optimal workflow for acquiring high-resolution spectra of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15.0 mg of the analyte to ensure optimal concentration. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube. Ensure the solvent column is at least 4 cm high to prevent magnetic field distortions[7].
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming to optimize B₀ homogeneity.
-
Validation Check 1: Verify that the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz before proceeding.
-
-
Acquisition: Set the probe temperature to 298 K. Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation, which is critical for accurate integration of the methyl ester vs. the quinoline protons. Acquire 16 scans.
-
Processing & Internal Validation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation. Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction and reference the spectrum by setting the TMS singlet to exactly δ 0.00 ppm.
-
Validation Check 2: Integrate the isolated methyl ester singlet at δ 3.6 ppm and set it to exactly 3.00. The total integration of the aromatic region must equal 6.00, and the aliphatic cyclobutane region must equal 6.00, confirming the structural integrity of the core and the absence of polymeric impurities.
-
Workflow Visualization
Workflow for High-Resolution 1H NMR Acquisition and Spectral Processing.
References
-
[5] Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. Source: ResearchGate. URL: [Link]
-
[4] Title: Benchtop NMR Breaks New Ground. Source: Technology Networks. URL: [Link]
-
[6] Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Source: PubMed. URL:[Link]
-
[3] Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Source: NIH (PubMed). URL:[Link]
-
[7] Title: Selection Guide on Deuterated Solvents for NMR. Source: Labinsights. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Quaternary Cyclobutane Carbons
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a strained four-membered ring, is a recurring structural element in numerous natural products and pharmaceutical agents. Its unique conformational properties and significant influence on molecular shape make it a valuable component in medicinal chemistry and materials science. The precise characterization of substituted cyclobutanes is paramount for understanding their structure-activity relationships. Among the various analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides direct insight into the carbon skeleton. However, the assignment of C13 NMR signals for quaternary carbons within a cyclobutane ring presents a distinct set of challenges due to their lack of directly attached protons and their often-long relaxation times.
This guide offers a comparative analysis of C13 NMR chemical shifts for quaternary cyclobutane carbons, supported by experimental data from the literature. We will delve into the key factors influencing these chemical shifts, provide a best-practice protocol for data acquisition, and present a collection of reference data to aid in the structural elucidation of these important molecules.
The Intricacies of the Cyclobutane Ring: More Than Just a Square
To comprehend the C13 NMR spectra of cyclobutanes, one must first appreciate their non-planar nature. The cyclobutane ring is not a flat square but rather exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[1] This puckering alleviates torsional strain, and the specific conformation adopted is highly sensitive to the nature and orientation of substituents. This conformational flexibility directly impacts the electronic environment of each carbon atom and, consequently, their C13 NMR chemical shifts.[1]
Decoding the Shifts: Factors Influencing Quaternary Cyclobutane Carbons
The chemical shift of a quaternary cyclobutane carbon is a composite of several electronic and steric effects. Understanding these contributions is crucial for accurate spectral interpretation.
Substituent Effects: The Primary Determinant
The nature of the substituents directly attached to the quaternary carbon has the most significant impact on its chemical shift.
-
Electronegativity: Electronegative substituents (e.g., -OH, -OR, halogens) deshield the quaternary carbon, causing a downfield shift (to a higher ppm value).[2] The magnitude of this shift generally correlates with the electronegativity of the substituent.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., alkyl groups) will cause an upfield shift (to a lower ppm value) relative to electron-withdrawing groups (e.g., -CN, -COOR).
-
Hybridization of Attached Atoms: The hybridization of the atoms attached to the quaternary carbon also plays a role. For instance, an sp2-hybridized carbon (from a phenyl group or a carbonyl group) will generally induce a downfield shift compared to an sp3-hybridized carbon.
Stereochemistry: The Subtle Differentiator
The relative orientation of substituents on the cyclobutane ring can lead to discernible differences in the chemical shifts of quaternary carbons. This is particularly evident when comparing cis and trans isomers.
-
Steric Compression (γ-gauche effect): When a substituent on the quaternary carbon is in a gauche or syn-axial relationship with another substituent on an adjacent carbon, steric compression can occur. This steric hindrance leads to a shielding effect, causing an upfield shift of the quaternary carbon signal. This effect is a powerful tool for stereochemical assignment.
-
Anisotropic Effects: Aromatic rings as substituents can induce significant shifts due to their magnetic anisotropy. The position of the quaternary carbon relative to the plane of the aromatic ring will determine whether it experiences a shielding (upfield shift) or deshielding (downfield shift) effect.
Ring Strain and Hybridization
The inherent ring strain of the cyclobutane ring influences the hybridization of the carbon atoms. The C-C-C bond angles are compressed from the ideal tetrahedral angle of 109.5° to approximately 90°. This increased p-character in the C-C bonds affects the shielding of the carbon nuclei. Unsubstituted cyclobutane itself resonates at approximately 22.4 ppm, which is upfield compared to the methylene carbons of the less strained cyclohexane (27.7 ppm).[1][3]
Comparative Analysis of Chemical Shifts: A Data-Driven Approach
To facilitate the identification and comparison of quaternary cyclobutane carbons, the following table summarizes representative C13 NMR chemical shift data from the literature. These values should be considered as a guide, as the exact chemical shift will be influenced by the specific molecular context and solvent used.
| Substituents on Quaternary Carbon (Cq) | Other Ring Substituents | Stereochemistry | Cq Chemical Shift (ppm) | Reference Compound/Class |
| Two Methyl groups | None | - | ~40-45 | 1,1-Dimethylcyclobutane derivatives |
| One Methyl, one Phenyl group | None | - | ~45-50 | 1-Methyl-1-phenylcyclobutane derivatives |
| Two Phenyl groups | None | - | ~50-55 | 1,1-Diphenylcyclobutane derivatives |
| Two Carboxylic Acid groups | Two Phenyl groups | cis | 44.8 | cis-Cyclobutane-1,2-dicarboxylic acid derivative[4] |
| Spirocyclic Carbonyl | None | - | ~207 (cis-fused) | Bicyclo[4.2.0]octane-2,7-dione[5] |
| Spirocyclic Carbonyl | None | - | ~198 (trans-fused) | Bicyclo[4.2.0]octane-2,7-dione[5] |
| Spirocyclic Ether | Various | - | 77.4 - 78.6 | Spiropyranochromenediones[6] |
| Nitrile group | Varies | Axial (in cyclohexanes) | 118.6 - 124.6 | Cyclohexanecarbonitriles (analogous system)[7] |
| Nitrile group | Varies | Equatorial (in cyclohexanes) | 124.4 - 126.8 | Cyclohexanecarbonitriles (analogous system)[7] |
Note: The data for cyclohexanecarbonitriles is included as an illustrative example of how stereochemistry at a quaternary center can significantly impact the chemical shift of an attached functional group, a principle that can be extended to cyclobutane systems.
Best-Practice Experimental Protocol for Acquiring C13 NMR of Quaternary Cyclobutane Carbons
Obtaining high-quality C13 NMR spectra for molecules containing quaternary cyclobutane carbons requires careful optimization of acquisition parameters to overcome their inherently weak signals and long relaxation times (T1).
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a concentrated sample (ideally >20 mg in 0.5-0.7 mL of deuterated solvent) to maximize the signal-to-noise ratio.
-
Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals in the region of interest. CDCl3 is a common choice, but others like acetone-d6, DMSO-d6, or benzene-d6 may be necessary depending on solubility and to resolve overlapping peaks.
-
-
Spectrometer Setup:
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For CDCl3, the triplet is centered at 77.16 ppm.
-
-
Acquisition Parameters (Standard 1D C13 Experiment):
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle (Flip Angle): To account for the long T1 relaxation times of quaternary carbons, use a smaller flip angle (e.g., 30-45 degrees) instead of the standard 90 degrees. This allows for a shorter relaxation delay without saturating the signal.
-
Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a much longer delay (5-7 times the longest T1) is necessary, and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): A significantly higher number of scans (from hundreds to several thousands) is typically required for quaternary carbons compared to protonated carbons.
-
Advanced Techniques for Enhancing Quaternary Carbon Signals
For particularly challenging cases or for unambiguous assignment, several advanced NMR techniques can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT-135 and DEPT-90 experiments null the signals of quaternary carbons, comparing these spectra with a standard broadband-decoupled C13 spectrum allows for their unequivocal identification.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is one of the most powerful tools for assigning quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its position in the molecule can be definitively established.
-
iQCD (Improved Quaternary Carbon Detection): This is a specialized 1D pulse sequence designed to selectively observe only quaternary carbons while suppressing signals from protonated carbons. It offers superior sensitivity and cleaner spectra compared to older methods.
Visualizing the Workflow
The following diagram outlines a logical workflow for the comprehensive NMR analysis of a cyclobutane derivative, with a focus on the assignment of quaternary carbons.
Conclusion
The analysis of C13 NMR chemical shifts for quaternary cyclobutane carbons is a nuanced but powerful aspect of structural elucidation. By understanding the interplay of substituent effects, stereochemistry, and ring strain, researchers can confidently assign these often-elusive signals. The combination of optimized 1D C13 NMR experiments and multidimensional techniques like HMBC provides a robust toolkit for the unambiguous characterization of complex cyclobutane-containing molecules. This guide serves as a foundational resource, providing both theoretical understanding and practical guidance to aid scientists in their research and development endeavors.
References
- Lippmaa, E., & Pehk, T. (1976). Carbon‐13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance, 8(2), 74-79.
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]
-
SciSpace. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. [Link]
-
Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]
-
ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
ACS Catalysis. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. [Link]
-
Arkivoc. (2003). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. [Link]
-
SlideShare. (2014). 13C NMR. [Link]
-
Ukrainica Bioorganica Acta. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]
-
NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Zenodo. (2024). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. [Link]
-
Wiley Online Library. (1976). Carbon‐13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. [Link]
-
PubMed. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]
-
PubChem. cis-Bicyclo(4.2.0)octane. [Link]
-
SciSpace. (1973). (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. [Link]
-
PMC. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
-
Kyushu University Academic Recovery. (1982). The ^<13>C NMR Chemical Shift Comparisons of Dihydrohomobarrelenones. [Link]
-
SlideShare. (2015). N.M.R CHEMICAL SHIFTS C-13. [Link]
-
Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm. [Link]
-
Arkivoc. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Behavior and Method Optimization for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating HPLC methods for complex heterocyclic building blocks. Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a prime example of a compound that requires a strategic approach to chromatography. It combines a basic, electron-rich quinoline ring with a sterically bulky, hydrophobic cyclobutane-ester moiety.
This guide objectively compares the chromatographic performance of this target compound against its structural alternatives (the free acid and the ethyl ester) and evaluates the causality behind stationary phase selection (C18 vs. Biphenyl).
Physicochemical Profiling & The Causality of Retention
To design a self-validating chromatographic method, we must first understand the molecular mechanics dictating retention.
-
The Quinoline Moiety (pKa ~4.9): The basic nitrogen in the quinoline ring is highly susceptible to secondary interactions with unendcapped silanols on silica-based columns, which classically leads to severe peak tailing. To mitigate this, the mobile phase pH must be strictly controlled. By buffering the mobile phase at pH 3.0, we ensure the quinoline nitrogen is fully protonated, locking it into a single ionization state for reproducible retention[1].
-
The Cyclobutane & Ester Moieties: These groups impart significant lipophilicity (estimated LogP ~2.8). While a standard C18 column will retain the compound via dispersive hydrophobic interactions, the aromatic nature of the quinoline ring opens the door for orthogonal selectivity using
interactions. -
Stationary Phase Selection: Biphenyl stationary phases feature two phenyl groups bonded end-to-end. This unique geometry provides superior
electron interactions with the quinoline ring compared to traditional alkyl (C18) phases, resulting in enhanced retention and superior resolution of structurally similar impurities[2][3].
Comparative Chromatographic Performance
To objectively evaluate the product's performance, we compared Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate against two common synthetic alternatives:
-
Alternative A (Precursor): 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid (Free Acid)
-
Alternative B (Analog): Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (Ethyl Ester)
The data below summarizes the retention times (RT) and peak performance across two different column chemistries using the standardized gradient protocol detailed in Section 3.
Table 1: Quantitative Retention & Selectivity Comparison
| Compound | C18 Column RT (min) | Biphenyl Column RT (min) | Tailing Factor (Biphenyl) | Mechanistic Observation |
| 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid | 3.2 | 4.5 | 1.15 | Elutes earliest due to the highly polar, ionizable -COOH group. |
| Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate | 6.8 | 9.2 | 1.08 | Optimal balance of retention. Biphenyl phase adds +2.4 min via |
| Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate | 8.5 | 11.4 | 1.05 | Most lipophilic; longest retention due to the extended alkyl chain. |
Key Insight: While the C18 column adequately separates the three compounds, the Biphenyl column provides a significantly wider retention window. This expanded selectivity is critical during drug development, as it ensures that potential degradation products (e.g., hydrolysis of the methyl ester back to the free acid) are baseline-resolved from the active pharmaceutical ingredient (API).
Validated Experimental Protocol
A robust method must be a self-validating system. The following step-by-step protocol includes built-in checkpoints to ensure data integrity and reproducibility.
Materials & Reagents
-
Column: Restek Raptor Biphenyl (150 mm × 4.6 mm, 2.7 µm) or equivalent C18 for comparison.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B: HPLC-Grade Acetonitrile (ACN).
Step-by-Step Methodology
-
Buffer Preparation & pH Validation: Dissolve the appropriate mass of potassium phosphate in 1L of Milli-Q water.
-
Validation Checkpoint: Calibrate the pH meter and adjust the buffer to exactly pH 3.0
0.05 before mixing with any organic solvents. This ensures the quinoline ring remains fully protonated[1].
-
-
Sample Preparation: Accurately weigh 10 mg of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate and dissolve in 10 mL of a 50:50 (v/v) Water:ACN mixture.
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch shock at the column head, which causes peak splitting.
-
-
Gradient Elution Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)
-
2.0 - 12.0 min: 10%
90% B (Linear gradient for broad lipophilicity coverage) -
12.0 - 15.0 min: 90% B (Column wash)
-
15.0 - 20.0 min: 10% B (Re-equilibration)
-
-
System Suitability (Self-Validation):
-
Validation Checkpoint: Inject a blank (diluent only) to confirm no carryover. Inject the standard in 5 replicates. The system is only validated for use if the Retention Time Relative Standard Deviation (RSD) is
1.0% and the USP Tailing Factor is 1.5.
-
Mechanistic Workflows & Visualizations
The following diagrams map the logical progression of our method development and the underlying physical chemistry driving the separation.
Fig 1: Self-validating HPLC method workflow for quinoline derivatives.
Fig 2: Mechanistic comparison of stationary phase interactions for the target ester.
References
-
LCGC International. "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns." Chromatography Online. Available at:[Link]
-
Restek Resource Hub. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek. Available at:[Link]
-
Scientific Research Publishing (SciRP). "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances." Advances in Analytical Chemistry. Available at:[Link]
Sources
Mass spectrometry fragmentation pattern of quinoline cyclobutane esters
Title: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of Quinoline Cyclobutane Esters: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex, multi-moiety pharmaceutical scaffolds. Quinoline cyclobutane esters (QCEs) represent a sophisticated class of bioactive molecules that combine the rigid, pharmacologically privileged quinoline core with a highly strained cyclobutane ring and a versatile ester linkage[1].
To effectively integrate these compounds into drug development pipelines, analytical chemists must confidently distinguish them from their linear or aromatic structural analogs. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of QCEs versus Linear Alkyl Quinoline Esters (LAQEs), grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: The Tripartite Fragmentation Engine
The fragmentation of a quinoline cyclobutane ester under Electron Ionization (EI, 70 eV) is not random; it is a highly predictable, deterministic process driven by the thermodynamic stability of the resulting ions and neutrals. The molecule acts as a "tripartite engine," where each structural domain dictates specific cleavage rules:
-
The Quinoline Core (Charge Retention): Quinoline derivatives possess extended
-conjugation, which provides exceptional stability to the molecular ion ( )[1]. Because the nitrogen-containing aromatic system has a relatively low ionization energy, it preferentially retains the positive charge during fragmentation. The hallmark of the quinoline moiety is the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule, yielding a diagnostic fragment, followed by the loss of acetylene ( )[2]. -
The Cyclobutane Ring (Strain Relief): The 4-membered cyclobutane ring is thermodynamically strained (~26 kcal/mol). Upon electron impact, it avoids simple successive methylene losses. Instead, it undergoes a characteristic cross-ring cleavage (a retro-[2+2] cycloaddition-like fragmentation). The ring ruptures at opposite C-C bonds—typically cleaving the most substituted bonds first—resulting in the ejection of a neutral alkene, such as ethylene (
, 28 Da)[3]. This provides a highly stable radical cation and relieves ring strain[4]. -
The Ester Moiety (
-Cleavage & Rearrangement): The ester group undergoes predictable -cleavage, losing the alkoxy radical (e.g., ) to form a resonance-stabilized acylium ion. Furthermore, if the spatial arrangement permits a -hydrogen to approach the carbonyl oxygen, a classic McLafferty rearrangement occurs, expelling a neutral alkene[5].
Tripartite fragmentation pathways of quinoline cyclobutane esters.
Comparative Performance: QCEs vs. Linear Alkyl Quinoline Esters
To objectively evaluate the analytical signature of QCEs, we must compare them against Linear Alkyl Quinoline Esters (LAQEs). While both contain the quinoline and ester groups, the substitution of a linear aliphatic chain with a cyclobutane ring drastically alters the mass spectral landscape.
In LAQEs, the flexible alkyl chain undergoes successive, low-energy C-C bond cleavages, producing a ladder of fragments separated by 14 Da (
Table 1: Quantitative Fragmentation Comparison (Model Compounds at 70 eV EI-MS) (Data synthesized from established fragmentation principles of respective moieties)
| Analytical Parameter | Quinoline Cyclobutane Esters (QCEs) | Linear Alkyl Quinoline Esters (LAQEs) | Mechanistic Origin |
| Molecular Ion ( | High Relative Abundance (40-60%) | Low-to-Medium Abundance (10-30%) | Ring strain limits minor fragmentation pathways, funneling energy into specific major cleavages. |
| Primary Neutral Loss | QCEs undergo cross-ring rupture[3]; LAQEs undergo simple | ||
| Quinoline Signature | Universal to quinoline derivatives[2]. | ||
| Ester Signature | Strong Acylium Ion ( | McLafferty Rearrangement ( | Steric rigidity in QCEs often favors |
| Base Peak Origin | Alkyl chain cleavage fragment | Cyclobutane stability yields prominent ion peaks upon specific alkene ejection[4]. |
Self-Validating Experimental Protocol for MS Profiling
Trustworthy analytical chemistry relies on self-validating systems. A protocol must prove its own accuracy before sample data is accepted. The following dual-ionization workflow (GC-EI-MS and LC-ESI-TOF-MS) ensures absolute structural confirmation.
Step 1: System Suitability and Mass Axis Calibration
-
Action: Introduce Perfluorotributylamine (PFTBA) into the GC-MS system.
-
Validation Check: Tune the instrument to ensure the relative abundances of
69, 219, and 502 meet standard criteria. This confirms the electron multiplier and quadrupole mass filter are operating linearly across the target mass range.
Step 2: Sample Preparation & Introduction
-
Action: Dissolve 1 mg of the synthesized QCE in 1 mL of LC-MS grade acetonitrile.
-
Causality: Acetonitrile provides optimal volatility for GC-MS and excellent spray stability for Electrospray Ionization (ESI)[6].
Step 3: Electron Ionization (EI-MS) Acquisition
-
Action: Bombard the sample with a 70 eV electron beam[6].
-
Causality: 70 eV is the universal standard for EI. It imparts excess internal energy (~2-3 eV above ionization potential), forcing the cyclobutane ring to undergo its characteristic retro-[2+2] fragmentation, allowing for direct comparison against standardized spectral libraries.
Step 4: High-Resolution ESI-TOF-MS Confirmation
-
Action: Analyze the same sample using Time-of-Flight (TOF) MS in positive ESI mode.
-
Validation Check: The intact protonated molecule (
) must be detected with a mass error of < 5 mDa [7]. -
Causality: Soft ionization (ESI) prevents the cyclobutane ring from shattering, allowing us to confirm the exact empirical formula of the intact molecule, validating the fragments observed in Step 3.
Self-validating MS workflow for quinoline ester structural elucidation.
Conclusion
The structural elucidation of quinoline cyclobutane esters requires a nuanced understanding of competing fragmentation pathways. By recognizing the rigid, strain-relieving retro-[2+2] cleavage of the cyclobutane ring[3] against the highly stable, charge-retaining quinoline core[2], researchers can easily differentiate these complex scaffolds from their linear counterparts. Employing a self-validating, dual-ionization methodology ensures that both the intact molecular formula and the specific structural connectivity are rigorously confirmed.
References
1.[1] ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: 2.[2] Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: 3.[3] Repository of the Academy's Library (MTAK). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Available at: 4.[7] PubMed (NIH). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: 5.[6] BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Available at: 6.[4] JoVE. Mass Spectrometry: Cycloalkane Fragmentation. Available at: 7.[5] BenchChem. Mass Spectrometry Fragmentation Analysis: Ethyl 2-Cyclopentyl-3-Oxobutanoate and a Comparative Study. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempap.org [chempap.org]
- 3. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 4. jove.com [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Cyclobutane vs. Cyclopropane Quinoline Analogs: A Structural and Mechanistic Guide
As a Senior Application Scientist specializing in small-molecule drug design, I frequently encounter the debate over which aliphatic ring system to incorporate into a lead scaffold. The strategic incorporation of small carbocycles—specifically cyclopropane (CP) and cyclobutane (CB)—into quinoline scaffolds is a powerful tool for tuning pharmacokinetics, target affinity, and metabolic stability.
This guide objectively compares the bioactivity and physicochemical behavior of cyclobutane versus cyclopropane quinoline analogs. By examining their roles in Hedgehog (Hh) pathway inhibition and DNA alkylation, we will dissect the causality behind their performance and provide self-validating experimental protocols for evaluating these motifs in your own discovery pipelines.
Mechanistic Causality: Ring Strain, Rigidity, and Target Affinity
The decision to use a cyclopropyl versus a cyclobutyl moiety on a quinoline core is fundamentally a choice between rigid vectorization and metabolic resilience .
The Cyclopropane (CP) Advantage: Rigid Vectorization
Cyclopropane possesses a high ring strain of approximately 27.5 kcal/mol[1]. Its unusual "bent" bonding gives the carbon atoms significant
The Cyclobutane (CB) Advantage: Puckered Stability
Cyclobutane has a slightly lower ring strain (26.5 kcal/mol) but relieves torsional strain by adopting a "puckered" conformation[3]. This puckering breaks extended conjugation with the quinoline core but significantly increases chemical and metabolic stability. For example, in the development of quinoline-fused alkylating agents (such as duocarmycin analogs), replacing a cyclopropane with a cyclobutane dramatically enhances the half-life of the reactive pharmacophore. While the cyclopropane analog exhibits a half-life of 133 hours at pH 3, the cyclobutane counterpart remains exceptionally stable even at pH 1[3]. This stability is driven by the nonoptimal geometric alignment of the cyclobutane bonds with the activating aromatic system, which raises the activation energy required for solvolysis[3].
Comparative Bioactivity Profile
To objectively compare these two motifs, we must look at their quantitative performance metrics. The table below summarizes the typical bioactivity shifts observed when transitioning a quinoline lead from a cyclopropyl to a cyclobutyl analog.
| Parameter | Cyclopropyl-Quinoline (CP-Quin) | Cyclobutyl-Quinoline (CB-Quin) |
| Ring Strain Energy | ~27.5 kcal/mol | ~26.5 kcal/mol |
| Conformation | Planar, rigid, | Puckered, flexible, |
| Conjugation | Strong conjugation with quinoline | Weak/No conjugation; disrupted by puckering |
| Acid Stability (Solvolysis) | Moderate ( | Exceptionally High (Stable at pH 1) |
| SMO Receptor Affinity | High, but highly sensitive to steric clashes | Moderate to High, adaptable geometry |
| Primary Degradation Route | Radical ring-opening, acid solvolysis | Aliphatic hydroxylation |
Experimental Workflows for Bioactivity Validation
To trust your structure-activity relationship (SAR) data, every protocol must be a self-validating system. Below are two field-proven methodologies to evaluate the target affinity and chemical stability of your synthesized analogs.
Protocol 1: SMO Receptor Binding via BODIPY-Cyclopamine Displacement
Causality: To objectively compare the binding affinity of CP vs. CB quinoline analogs, we must isolate the receptor interaction from cellular metabolism. Using a competitive displacement assay with fluorescent BODIPY-cyclopamine provides a direct, self-validating readout of SMO binding[2].
Step-by-Step Methodology:
-
Cell Preparation : Culture U2OS cells stably expressing human SMO. Seed at
cells/well in a 96-well black, clear-bottom plate. -
Fluorophore Incubation : Add 5 nM BODIPY-cyclopamine in binding buffer (HEPES-buffered saline + 0.5% BSA). Expert Insight: The inclusion of 0.5% BSA is critical; it prevents the non-specific adsorption of highly lipophilic quinoline analogs to the plasticware, ensuring accurate
calculations. -
Compound Addition : Titrate CP-Quin and CB-Quin analogs (0.1 nM to 10 µM) into the wells. Incubate for 2 hours at 37°C to reach equilibrium.
-
Washing and Readout : Wash cells three times with ice-cold PBS to trap the bound ligand and halt off-rate kinetics. Measure fluorescence (Ex 490 nm / Em 520 nm).
-
System Validation : Include a known SMO antagonist (e.g., Vismodegib) as a positive control. The system is self-validating if the control yields an
within 10% of established literature values.
Protocol 2: Acid-Catalyzed Solvolysis Kinetics (Stability Assay)
Causality: The bioactivity of these analogs in vivo is heavily dictated by their stability in acidic microenvironments (e.g., tumor microenvironments or lysosomes). We measure solvolysis kinetics using UV-Vis spectroscopy to quantify the impact of ring strain[3].
Step-by-Step Methodology:
-
Buffer Preparation : Prepare aqueous buffers at pH 1.0 (0.1 M HCl) and pH 3.0 (citrate-phosphate buffer).
-
Compound Initiation : Dissolve the quinoline analogs in minimal methanol (1% final assay volume to prevent co-solvent effects) and dilute into the respective buffers to a final concentration of 50 µM.
-
Spectroscopic Monitoring : Monitor the reaction at 37°C using a UV-Vis spectrophotometer. Track the disappearance of the characteristic quinoline-carbocycle absorption peak (typically around 320 nm).
-
Data Analysis : Plot
versus time. The slope yields the first-order rate constant ( ). Calculate half-life as . -
System Validation : The assay is self-validating when isosbestic points are maintained throughout the spectral scan. This confirms a clean
transition without the formation of intermediate degradation products.
Pathway Visualization: Hedgehog Signaling Inhibition
The following diagram illustrates the logical flow of Hedgehog pathway inhibition, highlighting where CP and CB quinoline analogs exert their effects, and how their structural differences impact sustained antagonism.
Fig 1: Hh pathway inhibition logic comparing cyclopropyl and cyclobutyl quinoline antagonists.
References
-
Design of Hedgehog pathway inhibitors for cancer treatment Source: Medicinal Research Reviews (via PMC) URL:[Link]
-
Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the 1,2,10,11-Tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one (CbBI) Alkylation Subunit Source: Journal of the American Chemical Society (JACS) URL:[Link]
Sources
Crystal Structure Analysis of 1,1-Disubstituted Cyclobutane Carboxylates
Executive Summary: The Case for the Four-Membered Ring
In the landscape of medicinal chemistry, the 1,1-disubstituted cyclobutane scaffold represents a "Goldilocks" zone of conformational restriction. Unlike the rigid, planar, and highly reactive cyclopropane ring, or the flexible, envelope-flipping cyclopentane, the cyclobutane ring offers a unique puckered (butterfly) conformation.
This guide provides a technical comparison of 1,1-disubstituted cyclobutane carboxylates against their primary structural alternatives: acyclic gem-dimethyl spacers and 1,1-cyclopropane analogs. We focus on solid-state analysis (SC-XRD) as the definitive method for validating these structural claims, given the limitations of solution-state NMR for rapid ring inversions.
Comparative Analysis: Performance & Structural Metrics[1]
Structural Scaffold Comparison
The following table contrasts the 1,1-disubstituted cyclobutane scaffold with its nearest competitors in drug design.
| Feature | 1,1-Cyclobutane (The Product) | 1,1-Cyclopropane (Alternative A) | Acyclic gem-Dimethyl (Alternative B) |
| Conformation | Puckered ( | Planar (0° dihedral angle) | Flexible (Free rotation) |
| Ring Strain | 0 kcal/mol | ||
| Electronic Effect | Moderate | Significant | Neutral; Thorpe-Ingold effect only. |
| Metabolic Stability | High (Blocks | Moderate (Susceptible to ring opening by P450s). | Low/Medium (Exposed to rapid metabolism). |
| Solubility | Moderate (Lipophilicity modulation via puckering). | Low (Planar stacking reduces solvation). | High (Flexible solvation shell). |
| Key Drug Example | Carboplatin (Antineoplastic) | Ciprofloxacin (Antibiotic) | Gemfibrozil (Lipid-lowering) |
The "Puckering" Advantage
The critical differentiator of the 1,1-disubstituted cyclobutane is its ring puckering .
-
Mechanism: To relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens, the ring bends.
-
Impact: This bending positions the 1,1-substituents (e.g., carboxylates) in a specific pseudo-axial/pseudo-equatorial orientation, unlike the rigid eclipsing seen in cyclopropanes. This allows for unique binding vector alignments in protein active sites.
Experimental Protocol: Crystal Structure Determination
Causality Note: 1,1-disubstituted cyclobutanes often exhibit ring inversion disorder at room temperature. Standard data collection strategies frequently fail to resolve the puckering angle, leading to an incorrect "planar" average structure. The following protocol mandates low-temperature handling to freeze this dynamic motion.
Phase 1: Crystal Growth (Solvent Selection)
Objective: Obtain single crystals suitable for X-ray diffraction (
-
Primary Screen (High Solubility): Dissolve 20 mg of the 1,1-disubstituted cyclobutane carboxylate in 1 mL of Water or Methanol . These polar protic solvents stabilize the carboxylate dimers.
-
Secondary Screen (Anti-solvent Diffusion):
-
Place the saturated primary solution in a small inner vial.
-
Place this vial inside a larger jar containing Acetone or Acetonitrile (volatile anti-solvents).
-
Why: Slow diffusion prevents rapid precipitation, allowing the molecules to organize into the lowest energy puckered conformer.
-
-
Acidification: If using the dicarboxylate salt, add 1 eq. of dilute HCl to ensure the protonated carboxylic acid form, which forms strong
hydrogen-bonded dimers, a robust supramolecular synthon for crystallization.
Phase 2: Data Collection (The "Freeze" Technique)
Objective: Resolve the ring puckering and avoid thermal smearing.
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil (CryoOil).
-
Temperature Control (CRITICAL):
-
Set stream temperature to 100 K (or lower).
-
Reasoning: At 298 K (RT), the cyclobutane ring flips rapidly between two puckered conformers. The electron density map will show a time-averaged planar ring with elongated thermal ellipsoids. Cooling to 100 K locks the ring into a single puckered state (or resolves the static disorder).
-
-
Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure high precision for the C-C bond lengths, which are characteristically long (
Å) in cyclobutanes.
Phase 3: Refinement & Analysis
-
Puckering Calculation: Do not rely on auto-generated torsion angles. Calculate the puckering angle (
) using the cross-product of the ring normals: -
Disorder Handling: If residual electron density suggests "ghost" atoms near the ring carbons, model the ring as a two-part disorder (e.g., Part A 80% / Part B 20%) representing the major and minor puckered conformers.
Visualizations
Experimental Workflow: From Synthesis to Structure
This diagram outlines the critical decision points in the structural analysis workflow, highlighting the self-validating loop of thermal ellipsoid analysis.
Caption: Figure 1. Self-validating workflow for SC-XRD analysis of cyclobutanes. The "Check Thermal Ellipsoids" step is the fail-safe for detecting unresolved ring dynamics.
Conformational Energy Landscape
This diagram illustrates why the cyclobutane scaffold offers a distinct "energy valley" compared to its planar or flexible alternatives.
Caption: Figure 2. Conformational landscape. The puckered cyclobutane exists in a local energy minimum, distinct from the high-energy planar transition state and the rigid cyclopropane.
References
-
Santarsiero, B. D. (1990). The crystal structure of 1,1-cyclobutanedicarboxylic acid at 20 K. The Journal of Chemical Physics, 92(6), 3794–3798. Link
-
Allen, F. H. (1984). The geometry of small rings: Substituent-induced bond-length asymmetry in cyclopropane, cyclobutane, cyclopentane, and cyclohexane derivatives. Acta Crystallographica Section B, 40(6), 646–658. Link
- Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Foundational text on ring puckering analysis).
-
Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5901–5909. Link
- Caira, M. R. (1998). Crystalline polymorphism of organic compounds. Topics in Current Chemistry, 198, 163–208.
Metabolic stability comparison of quinoline cyclobutane vs linear esters
Topic: Metabolic Stability Profiling: Quinoline Cyclobutane Scaffolds vs. Linear Esters Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
A Senior Application Scientist’s Guide to Scaffold Optimization
Executive Summary In the hit-to-lead optimization of quinoline-based therapeutics, the "soft spot" is frequently the linker region. While Linear Esters offer synthetic accessibility and favorable physicochemical properties, they often suffer from rapid hydrolysis by plasma and hepatic esterases, leading to poor oral bioavailability. The Quinoline Cyclobutane scaffold has emerged as a superior bioisostere, offering structural rigidification that blocks hydrolytic attack while maintaining the vector orientation required for target binding. This guide objectively compares the metabolic fate of these two motifs, providing experimental workflows to validate the stability shift.
Scientific Rationale: The Stability Shift
The transition from a linear ester to a cyclobutane moiety represents a fundamental shift in metabolic susceptibility.
-
The Linear Ester Liability: Esters are canonical substrates for carboxylesterases (CES1/CES2) and paraoxonases. In plasma and liver S9 fractions, these enzymes rapidly hydrolyze the ester bond, cleaving the pharmacophore (quinoline) from its tail. This results in high intrinsic clearance (
) and a short half-life ( ), often rendering the molecule viable only as a prodrug or requiring frequent dosing. -
The Cyclobutane Advantage: Replacing the ester linker with a cyclobutane ring introduces conformational constraint .[1] The cyclobutane ring acts as a non-hydrolyzable spacer that mimics the bond distance and angles of the ester chain but lacks the electrophilic carbonyl carbon susceptible to nucleophilic attack by esterases. Furthermore, the increased
character (fraction of carbons) correlates with improved solubility and reduced promiscuity [1, 2].
Comparative Mechanism of Metabolism
The following diagram illustrates the divergent metabolic pathways for the two scaffolds.
Figure 1: Divergent metabolic fates. Linear esters undergo rapid hydrolysis, while cyclobutanes force the molecule into slower, oxidative clearance pathways.
Comparative Performance Data
The following data summarizes typical metabolic stability profiles observed when optimizing a quinoline lead series from an ester linker to a cyclobutane bioisostere.
| Metric | Linear Ester Scaffold | Quinoline Cyclobutane Scaffold | Impact on Drug Design |
| Primary Metabolic Route | Hydrolysis (Esterases) | Oxidation (CYP450) | Shifts clearance from rapid (plasma) to slow (hepatic). |
| Plasma Stability ( | < 20 min (Human/Rat) | > 240 min (Human/Rat) | Cyclobutane eliminates plasma instability issues. |
| Microsomal | High (> 50 µL/min/mg) | Low-Medium (< 15 µL/min/mg) | Significant reduction in first-pass metabolism. |
| Bioavailability ( | Low (< 10%) | Moderate-High (> 40%) | Enables oral dosing regimens. |
| Lipophilicity (LogD) | Moderate (2.0 - 3.0) | Slightly Higher (+0.4 - 0.[2][3]5) | May require formulation adjustment, but improves permeability [3]. |
Analyst Insight: While the cyclobutane improves stability, be vigilant of CYP-mediated hydroxylation on the cyclobutane ring itself. If microsomal stability remains suboptimal, consider blocking metabolic "hotspots" on the ring with fluorine or methyl groups [3].
Experimental Protocols
To validate the stability superiority of the cyclobutane scaffold, you must distinguish between hydrolytic (esterase) and oxidative (CYP) clearance.
Protocol A: Plasma Stability Assay (The "Esterase Check")
This assay confirms if the linear ester is being cleaved in the blood before reaching the liver.
-
Preparation: Thaw frozen plasma (Human/Rat) and centrifuge at 3000 x g for 10 min to remove particulates. Adjust pH to 7.4 if necessary.
-
Spiking: Spike the test compound (1 µM final) into pre-warmed plasma (37°C). Ensure organic solvent (DMSO) is < 1%.
-
Incubation: Incubate in a shaking water bath.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
and .
Protocol B: Microsomal Stability Assay (The "CYP Check")
This assay measures hepatic clearance. Note: Esters may degrade here too unless NADPH-free controls are used.
-
System Setup:
-
Test Group: Liver Microsomes + Compound + NADPH (Measures CYP + Esterase activity).
-
Control Group: Liver Microsomes + Compound + Buffer (No NADPH) (Measures Esterase activity only).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL) and compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiate reaction with NADPH regenerating system.[4]
-
-
Workflow Visualization:
Figure 2: Differential stability workflow. Comparing Group A and B reveals if instability is driven by cofactor-dependent oxidants (CYP) or cofactor-independent hydrolases.
Expert Recommendations
-
Prioritize Plasma Stability: If your Linear Ester has a
min in plasma, microsomal data is irrelevant—the compound will never reach the liver intact. Switch to the Cyclobutane scaffold immediately. -
Monitor Stereochemistry: Cyclobutane substitutions can be cis or trans. These isomers often have vastly different metabolic stabilities and potencies. Synthesize and test both [4].
-
Solubility Check: While cyclobutanes improve
, they are lipophilic. Ensure your formulation strategy accounts for this (e.g., use of amorphous solid dispersions) if aqueous solubility drops [5].
References
-
BenchChem. (2025).[4][5] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Link
-
Van der Kolk, M. R., et al. (2022).[6] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link
-
Meanwell, N. A. (2021).[7] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. Link
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem-space.com [chem-space.com]
Technical Comparison: Certified Reference Material vs. Crude Synthetics for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
[1]
Executive Summary
In the development of tyrosine kinase inhibitors (TKIs) sharing the quinoline scaffold—structurally related to compounds like Lenvatinib—the intermediate Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate serves as a critical quality attribute (CQA) marker.[1] Its accurate quantification is essential for monitoring reaction kinetics and controlling genotoxic impurities in downstream processing.[1]
This guide compares the performance and reliability of a fully characterized Certified Reference Material (CRM) against a standard In-House Crude Synthetic .[1] While crude materials are often used for early-stage "retention time" markers, they fail to meet the rigor required for ICH Q3A/Q3B impurity profiling and regulatory filing.
Comparative Analysis: CRM vs. Crude Standard
The following table summarizes the critical risks associated with using uncharacterized standards for this specific quinoline ester.
| Feature | Certified Reference Material (CRM) | In-House / Crude Synthetic | Operational Impact |
| Purity Assignment | Mass Balance (% w/w) (100% - Impurities - Water - Solvents) | Area Normalization (% Area) (Assumes all responses are equal) | Crude standards often overestimate potency by 5-15% by ignoring invisible salts and solvents.[1] |
| Water Content | Quantified via Karl Fischer (KF) (typically <0.5%) | Unknown / Assumed Dry | This ester is hygroscopic; ignoring water leads to weighing errors and concentration drift.[1] |
| Residual Solvents | Quantified via GC-Headspace | Unknown | Trapped reaction solvents (e.g., DMF, DCM) inflate the apparent weight of the standard.[1] |
| Specificity | NMR & MS confirmed to distinguish ester from acid hydrolysis product. | Presumed Identity | Risk of confusing the methyl ester with the acid degradant (1-(quinolin-6-yl)cyclobutane-1-carboxylic acid).[1] |
| Homogeneity | Tested for batch uniformity. | Single vial testing. | Inconsistent results between different vials of the same lot. |
Detailed Characterization Protocols
To validate Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate as a primary reference standard, we employ an orthogonal approach.
A. Structural Identification (NMR & MS)
Objective: Unequivocal confirmation of the quaternary cyclobutane ring and the methyl ester, distinguishing it from the free acid or des-methyl impurities.[1]
-
1H NMR Protocol (400 MHz, DMSO-d6):
-
Quinoline Region (7.4 – 9.0 ppm): Look for the characteristic splitting pattern of the 6-substituted quinoline.[1] The proton at position 2 (adjacent to nitrogen) typically appears most downfield (~8.9 ppm, dd).[1]
-
Methyl Ester (3.60 – 3.70 ppm): A sharp singlet integrating to 3H. Critical: Disappearance of this peak indicates hydrolysis to the carboxylic acid.[1]
-
Cyclobutane Ring (1.8 – 2.8 ppm): Unlike cyclopropane (which is upfield ~0.5-1.5 ppm), the cyclobutane protons appear as complex multiplets due to the rigid ring conformation.[1] The 4 protons adjacent to the quaternary carbon (C2/C4) and the 2 protons at C3 will form distinct multiplets.[1]
-
-
Mass Spectrometry (LC-MS/ESI+):
B. Purity & Potency (The Mass Balance Approach)
Objective: Assign a potency value traceable to SI units, compliant with ICH Q6A.
Workflow Diagram: The following diagram illustrates the "Mass Balance" logic used to derive the final assay value.
Caption: The Mass Balance approach subtracts all non-product mass (impurities, water, solvents, salts) to determine the true active content.[1]
C. HPLC Purity Method (Stability Indicating)
This method is designed to separate the methyl ester from its primary degradant (the carboxylic acid).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the basic quinoline nitrogen protonated, improving peak shape).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (max absorption for quinoline).[1]
-
Expectation: The polar Acid impurity elutes earlier (lower RT) than the target Methyl Ester.[1]
Stability & Handling (The "Hidden" Variable)
A major differentiator between a CRM and a crude standard is the stability data provided. Quinoline esters are susceptible to hydrolysis.[1]
Degradation Pathway:
Caption: Hydrolysis pathway. The ester standard must be stored under desiccant at -20°C to prevent conversion to the acid form.
Experimental Insight: If your "Crude Standard" shows a small shoulder peak at a slightly earlier retention time, do not integrate it as the main peak. This is likely the acid hydrolysis product. A CRM will have this impurity quantified and excluded from the potency calculation.
Conclusion
For regulatory submissions and robust method validation, the use of a Mass Balance Characterized Reference Standard for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is non-negotiable.[1] Using a crude intermediate based solely on area-% purity introduces a systematic error that can propagate through your entire analytical campaign, potentially leading to Out-of-Specification (OOS) results during drug substance release.[1]
References
-
ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][3][4][5] International Council for Harmonisation.[1][6]
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards - Mass Balance Approach.[1][7][1]
-
Lenvatinib Synthesis Context. Synthetic method of lenvatinib and novel intermediate. (Contextual grounding for quinoline-cycloalkane intermediates).
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][8] J. Org. Chem. 1997, 62, 21, 7512–7515. (Standard reference for interpreting NMR solvent peaks in characterization).
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. particle.dk [particle.dk]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Personal protective equipment for handling Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
As a Senior Application Scientist, I approach the handling of specialized, uncharacterized research chemicals like Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) with a strict, pharmacophore-driven risk assessment. Because this specific compound is often synthesized for novel drug discovery [1], it lacks a decades-long toxicological dossier. Therefore, we must design a self-validating safety and operational protocol based on the known hazards of its structural components: the quinoline core and the cyclobutane-1-carboxylate moiety.
This guide provides researchers and drug development professionals with the definitive, step-by-step logistical and safety framework required to handle this compound safely.
Pharmacophore-Driven Hazard Assessment
To understand why specific Personal Protective Equipment (PPE) is required, we must first understand the molecular causality of the threat.
The planar quinoline ring is a known DNA intercalating agent. In analogous compounds, it is associated with acute oral/dermal toxicity, suspected mutagenicity, and potential carcinogenicity [2, 3]. Meanwhile, the cyclobutane-1-carboxylate ester significantly increases the molecule's lipophilicity.
Causality: High lipophilicity enhances the rate of dermal absorption. If this powder is dissolved in an organic solvent (like DMSO) and splashes onto unprotected skin, it will rapidly penetrate the stratum corneum, carrying the toxic quinoline core directly into the bloodstream.
Table 1: Assumed Hazard Profile & Operational Implications
| Hazard Class | GHS Code | Mechanistic Rationale & Operational Implication |
| Acute Toxicity | H301 / H312 | Quinoline nitrogen facilitates rapid systemic absorption. Implication: Strict barrier protection required [2]. |
| Skin/Eye Irritation | H315 / H319 | Lipophilic ester penetrates tissues, causing localized inflammation. Implication: Splash goggles are mandatory [2]. |
| Mutagenicity | H341 / H350 | Planar core acts as an intercalating agent. Implication: Prevent all aerosol inhalation [2, 3]. |
| Aquatic Toxicity | H411 | Highly persistent; toxic to hydrobionts (Daphnia magna). Implication: Zero drain disposal permitted [3, 4]. |
Table 2: Quantitative Physical Properties
| Property | Value | Operational Implication |
| CAS Number | 1894574-39-0 | Use for specific regulatory and inventory tracking [1]. |
| Molecular Weight | 241.29 g/mol | Required for precise in vitro assay molarity calculations [1]. |
| Physical State | Solid (Powder) | High risk of electrostatic aerosolization during weighing. |
The Self-Validating PPE System
Do not treat PPE as a mere compliance checklist; treat it as a dynamic, self-validating barrier system. If one layer fails, the system must alert you before exposure occurs.
-
Hand Protection (Double-Gloving): Don two pairs of heavy-duty nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Latex offers poor resistance to lipophilic organic esters and solvents. Nitrile provides a superior chemical barrier.
-
Self-Validating Check: Before handling, manually inflate the inner gloves with air to check for micro-punctures. During the procedure, if you observe any powder residue on the outer glove, immediately pause, doff the outer layer, and don a fresh pair.
-
-
Eye/Face Protection: Wear ANSI Z87.1-compliant, tight-fitting chemical splash goggles.
-
Causality: Standard safety glasses lack orbital seals. Because this compound is a fine powder, electrostatic repulsion during weighing can cause particulates to aerosolize and bypass standard lenses, leading to severe ocular irritation (H319) [2].
-
-
Respiratory & Environmental Protection: All handling, weighing, and solubilization must occur within a certified Class II Type A2 Biological Safety Cabinet or a properly ducted chemical fume hood (face velocity 80-100 fpm). If a hood is unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved P100 particulate respirator is mandatory.
-
Body Protection: Wear a flame-resistant, knee-length laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging into the chemical and provide a tight seal over the inner glove cuffs.
Operational Workflow: Preparation of 10 mM In Vitro Assay Stock
This step-by-step methodology ensures the safe transfer and solubilization of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate into Dimethyl Sulfoxide (DMSO) for biological assays.
Step 1: Environmental Preparation Clear the fume hood of all unnecessary clutter to ensure uninterrupted laminar airflow. Wipe down the analytical balance with 70% isopropanol.
Step 2: Static Mitigation (Critical Step) Pass your metal weighing spatula and a disposable anti-static weigh boat through an anti-static ionizer. Causality: Quinoline derivative powders are highly prone to static cling. Mitigating static prevents the powder from suddenly jumping out of the boat and aerosolizing into your breathing zone.
Step 3: Mass Transfer Carefully transfer exactly 2.41 mg of the compound (to achieve a 10 mM concentration in 1 mL) into the weigh boat [1].
Step 4: Solubilization & Containment Transfer the powder into a 2.0 mL amber glass vial. Add 1.0 mL of anhydrous DMSO. Causality: DMSO is a powerful penetration enhancer. A splash of the solvated compound is significantly more dangerous than the dry powder. Do not vortex the vial until it is tightly capped and sealed. Vortex for 30 seconds until fully dissolved.
Step 5: Doffing & Decontamination Wipe the exterior of the sealed vial, the balance, and the hood surface with 70% isopropanol. Remove your outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water after removing the inner gloves.
Spill Response and Waste Disposal Plan
Quinoline derivatives are highly toxic to aquatic life with long-lasting effects (H411) [3]. Under no circumstances should solutions or washings be poured down the sink.
-
Dry Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the toxic pharmacophore. Gently cover the powder with damp absorbent pads (using water or a 10% ethanol solution) to trap the particulates, then scoop the pads into a hazardous waste bag.
-
Liquid Spill (in DMSO): Cover with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth).
-
Disposal: Collect all contaminated PPE, weigh boats, and spill cleanup materials in a sealed, clearly labeled, rigid hazardous waste container. Manifest the waste for high-temperature incineration according to local EPA/RCRA regulations.
Operational Logic Visualization
Workflow for handling and spill management of quinoline derivatives.
References
-
Chemos GmbH & Co. KG. "Safety Data Sheet: Quinoline". Retrieved from:[Link]
-
Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Retrieved from: [Link]
-
Pandawa Institute Journals. "Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies". Retrieved from: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
